molecular formula C15H11NO2 B12831681 7-Amino-4-phenyl-2H-chromen-2-one

7-Amino-4-phenyl-2H-chromen-2-one

Cat. No.: B12831681
M. Wt: 237.25 g/mol
InChI Key: APOYRJKYDQZQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-4-phenyl-2H-chromen-2-one is a chemical compound based on the coumarin (2H-chromen-2-one) scaffold, a privileged structure in medicinal chemistry known for its versatile biological properties . The core coumarin structure is a benzopyran ring system, and this specific derivative is characterized by an amino group at the 7-position and a phenyl ring at the 4-position . This molecular architecture makes it a valuable intermediate for synthesizing more complex heterocyclic compounds with enhanced biological activity. Researchers can functionalize the amino group to create Schiff bases or incorporate the core into thiazolidinone rings, pathways that have been shown to significantly boost antimicrobial potency in closely related coumarin analogs . This compound is of significant interest in pharmacological research due to the wide-ranging activities exhibited by its structural relatives. Coumarin derivatives are extensively reported to possess diverse biological activities, including antimicrobial , anti-inflammatory , anticonvulsant , and antioxidant properties . The 7-amino-4-methylcoumarin analogue, for instance, has been used as a precursor to develop novel substances with demonstrated analgesic and anti-inflammatory effects, some of which were more potent than standard reference drugs in preclinical models . The presence of the amino group is a key pharmacophoric feature, allowing for molecular manipulation to create compounds that can interact with various cellular targets . Intended Applications & Research Value: • Medicinal Chemistry Research: Serves as a key synthetic intermediate for developing novel antimicrobial agents to address multidrug-resistant bacteria . • Pharmacological Screening: A core scaffold for creating new molecules with potential anti-inflammatory, analgesic, and anticonvulsant activities . • Structure-Activity Relationship (SAR) Studies: Used to explore how substitutions on the coumarin core influence biological potency and selectivity . Warning: This product is for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

7-amino-4-phenylchromen-2-one

InChI

InChI=1S/C15H11NO2/c16-11-6-7-12-13(10-4-2-1-3-5-10)9-15(17)18-14(12)8-11/h1-9H,16H2

InChI Key

APOYRJKYDQZQST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)N

Origin of Product

United States

Synthetic Methodologies for 7 Amino 4 Phenyl 2h Chromen 2 One and Its Derivatives

Classical Condensation and Cyclization Reactions

Traditional methods for synthesizing the coumarin (B35378) nucleus often rely on well-established condensation and cyclization reactions. These methods, while historically significant, often require harsh reaction conditions.

Pechmann Condensation Approaches

The Pechmann condensation is a widely used method for the synthesis of coumarins, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. sciensage.infocem.com For the synthesis of 7-aminocoumarin (B16596) derivatives, m-aminophenol is a common starting material. ias.ac.in The reaction typically requires strong acid catalysts such as sulfuric acid, and can be conducted under various conditions, including microwave irradiation to accelerate the reaction. cem.commdpi.org

To circumvent issues with the direct use of m-aminophenol, a modified Pechmann reaction involves the protection of the amino group, for instance, with methoxycarbonyl chloride to form a urethane. This protected intermediate then reacts with a suitable β-ketoester in the presence of an acid catalyst like sulfuric acid. Subsequent hydrolysis of the protecting group yields the desired 7-aminocoumarin. researchgate.net Another approach involves using m-acetamino phenol instead of m-aminophenol with phosphorous oxychloride as the condensing agent, which provides the 7-acetamino-4-methyl coumarin in good yield, followed by hydrolysis to the 7-amino derivative. ias.ac.in

The Pechmann reaction has also been adapted for the synthesis of 4-phenylcoumarins by condensing phenols with ethyl benzoylacetate in the presence of an acid catalyst. conicet.gov.arresearchgate.net Furthermore, biotransformation studies have utilized 7-hydroxy-4-phenylcoumarin, synthesized via Pechmann condensation, as a substrate. The versatility of the Pechmann condensation is also demonstrated in the synthesis of various substituted 4-methylcoumarins, including 7-amino-4-methylcoumarin, using indium chloride as a catalyst in a solvent-free ball mill process. mdpi.comresearchgate.net

ReactantsCatalyst/ConditionsProductReference
m-aminophenol and ethyl acetoacetateSulfuric acid7-amino-4-methylcoumarin ias.ac.in
m-acetamino phenol and ethyl acetoacetatePhosphorous oxychloride, then hydrolysis7-amino-4-methylcoumarin ias.ac.in
Phenols and ethyl benzoylacetateAcid catalyst4-phenylcoumarins conicet.gov.arresearchgate.net
m-aminophenol and ethyl acetoacetateIndium chloride, ball mill7-amino-4-methylcoumarin mdpi.com

Knoevenagel Condensation Strategies

The Knoevenagel condensation provides another important route to coumarins. This reaction typically involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as a malonic ester, in the presence of a basic catalyst. sciensage.inforesearchgate.net For instance, the condensation of 2-hydroxybenzaldehyde with diethyl malonate using piperidine (B6355638) as a catalyst yields ethyl coumarin-3-carboxylate. sciensage.info

This methodology has been successfully applied to the synthesis of various coumarin derivatives, including those with amino substituents. jst.go.jp A domino amination-Knoevenagel condensation approach has been developed for the synthesis of novel coumarin analogues. nih.govtandfonline.com In this one-pot reaction, an amine can act as both a nucleophile and a base. tandfonline.com The reaction can proceed through two possible pathways: an initial nucleophilic aromatic substitution (SNAr) of a 4-chloro-3-formylcoumarin with an amine, followed by Knoevenagel condensation with an active methylene compound, or an initial Knoevenagel condensation followed by the SNAr reaction. nih.govtandfonline.com

The Knoevenagel condensation is also a key step in multi-component reactions for the synthesis of more complex heterocyclic systems incorporating a coumarin moiety. mdpi.com

ReactantsCatalyst/ConditionsProductReference
2-hydroxybenzaldehyde and diethyl malonatePiperidineEthyl coumarin-3-carboxylate sciensage.info
4-chloro-3-formylcoumarin, amine, and active methylene compoundAmine (as catalyst and nucleophile)Substituted aminocoumarins nih.govtandfonline.com
Aldehyde, malononitrile (B47326), and 4-aminocoumarin (B1268506)TriethanolaminePyrido[3,2-c]coumarin derivatives mdpi.com

Perkin Reaction Applications

The Perkin reaction is a classical method for the synthesis of α,β-unsaturated carboxylic acids and was famously used by William Henry Perkin to synthesize coumarin itself. vedantu.comorganicreactions.org The reaction involves the condensation of an aromatic aldehyde with a carboxylic anhydride (B1165640) in the presence of the alkali salt of the acid. longdom.org Specifically for coumarin synthesis, salicylaldehyde (B1680747) is heated with acetic anhydride and sodium acetate (B1210297). vedantu.com The mechanism is believed to involve the formation of O-acetyl salicylaldehyde as an intermediate, which then undergoes an intramolecular aldol-type condensation. sciforum.net

While the classic Perkin reaction is a staple, variations and applications for substituted coumarins exist. For the synthesis of 4-phenylcoumarins, the Perkin condensation can be carried out between o-hydroxybenzophenones and acetic anhydride using sodium acetate as the catalyst. conicet.gov.arresearchgate.net The Perkin reaction is also a viable method for producing 3-phenylcoumarins. scispace.com

ReactantsCatalyst/ConditionsProductReference
Salicylaldehyde and acetic anhydrideSodium acetateCoumarin vedantu.com
o-hydroxybenzophenones and acetic anhydrideSodium acetate4-phenylcoumarins conicet.gov.arresearchgate.net

Wittig Reaction and Reformatsky Reaction Pathways

The Wittig reaction offers a versatile route to coumarins, particularly for the synthesis of 4-arylcoumarins. vedantu.commdpi.com This reaction typically involves the reaction of a suitable o-hydroxybenzaldehyde or o-hydroxybenzophenone with a Wittig reagent, such as a triphenylphosphorane. sciensage.infomdpi.com For example, 4-arylcoumarins can be synthesized from 2-hydroxybenzophenones via a Wittig-type reaction. mdpi.com An intramolecular Wittig cyclization has also been reported for the synthesis of 4-arylcoumarins. mdpi.com

The Reformatsky reaction, which utilizes an α-haloester and zinc to react with a carbonyl compound, is another method for coumarin synthesis. vedantu.comwisdomlib.org It is particularly useful for preparing 3- or 4-substituted coumarins. researchgate.net The reaction of formylcoumarins with Reformatsky reagents generated from α-bromoesters and zinc can yield the corresponding β-hydroxy esters. cdnsciencepub.com

ReactionReactantsProductReference
Wittig Reaction2-hydroxybenzophenone and a Wittig reagent4-arylcoumarin mdpi.com
Reformatsky ReactionFormylcoumarin and an α-bromoester with zincβ-hydroxy ester derivative of coumarin cdnsciencepub.com

Advanced and Green Chemistry Synthetic Paradigms

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. This has led to the exploration of advanced synthetic paradigms for coumarin synthesis.

Multi-component Reaction (MCR) Methodologies

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, offering high atom economy and simplified workup procedures. mdpi.compharmaxchange.info MCRs have emerged as a powerful tool for the synthesis of diverse coumarin derivatives. mdpi.com

Several MCR strategies have been developed for the synthesis of coumarin-based heterocyclic systems. For example, a one-pot, three-component reaction of 4-aminocoumarins, aryl glyoxal (B1671930) monohydrates, and aryl amines can yield trisubstituted chromeno[4,3-b]pyrrol-4(H)-ones. mdpi.com Another example involves the reaction of 4-aminocoumarin, aldehydes, and malononitrile to produce pyrido[3,2-c]coumarin derivatives. mdpi.com The synthesis of 2-amino-4-phenyl-4H-chromene-3-carbonitriles has also been achieved through a three-component, one-pot reaction. researchgate.net These MCRs often proceed through a cascade of reactions, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization. mdpi.com The use of catalysts like iron(III) chloride can facilitate these one-pot syntheses. semanticscholar.org

The development of green MCRs, often carried out in environmentally benign solvents or under solvent-free conditions, represents a significant advancement in the synthesis of coumarin derivatives. dntb.gov.uasathyabama.ac.in

ReactantsCatalyst/ConditionsProductReference
4-aminocoumarins, aryl glyoxal monohydrates, and aryl aminesOne-potTrisubstituted chromeno[4,3-b]pyrrol-4(H)-ones mdpi.com
4-aminocoumarin, aldehydes, and malononitrileTriethanolaminePyrido[3,2-c]coumarin derivatives mdpi.com
Resorcinol, an aldehyde, and malononitrile-2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitriles researchgate.net

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of the coumarin scaffold, allowing for the introduction of various substituents at specific positions.

Palladium-catalyzed Suzuki and Sonogashira Cross-coupling:

Palladium catalysts are frequently employed for creating carbon-carbon bonds. The Suzuki cross-coupling reaction, which couples organoboron compounds with organic halides or triflates, and the Sonogashira cross-coupling, which involves the reaction of terminal alkynes with aryl or vinyl halides, are particularly useful. researchgate.net For instance, brominated coumarins can be synthesized and subsequently derivatized through Suzuki coupling using an in-situ reduced Pd(0) catalyst. researchgate.net

A notable application of palladium catalysis is the Buchwald-Hartwig cross-coupling reaction, which has been used to synthesize 7-aminocoumarin derivatives. This method facilitates the conversion of a 7-hydroxy group on the coumarin core into an unsubstituted primary aniline (B41778) group. nih.govmit.edu The synthesis starts with the protection of 7-hydroxycoumarin as a methyl ester, followed by conversion to a triflate. mit.edu The subsequent Buchwald-Hartwig coupling, using a palladium acetate/BINAP catalyst system, introduces the amino group. nih.govmit.edu

Other Metal-Catalyzed Reactions:

Rhodium-catalyzed annulation of aryl thiocarbamates with internal alkynes via C-H bond activation provides a route to 3,4-disubstituted coumarins. researchgate.net Iridium catalysts, with copper as a promoter, have been used for the carbonylative annulation of phenols and alkynes to produce 3-arylcoumarins with good regioselectivity. mdpi.com

Table 1: Examples of Metal-Catalyzed Reactions in Coumarin Synthesis
Reaction TypeCatalyst SystemSubstratesProduct TypeReference
Suzuki Cross-couplingIn-situ reduced Pd(0)Brominated coumarinsDerivatized coumarins researchgate.net
Buchwald-Hartwig Cross-couplingPd(OAc)₂, BINAP, Cs₂CO₃7-Triflylcoumarin, Benzophenone imine7-Aminocoumarin nih.govmit.edu
Rhodium-Catalyzed AnnulationRh catalystAryl thiocarbamates, Internal alkynes3,4-Disubstituted coumarins researchgate.net
Carbonylative AnnulationIridium catalyst, Copper promoterPhenols, Alkynes3-Arylcoumarins mdpi.com

Microwave and Ultrasonic Irradiation Techniques for Enhanced Synthesis

To improve reaction efficiency, reduce reaction times, and often increase yields, microwave and ultrasonic irradiation have been adopted as alternatives to conventional heating methods in the synthesis of coumarin derivatives.

Microwave-Assisted Synthesis:

Microwave irradiation has been successfully used in various coumarin syntheses. For example, a solvent-free Knoevenagel condensation for synthesizing 3-substituted coumarins can be performed under microwave irradiation. scispace.com This method has also been applied to the synthesis of 4-phenylcoumarins from carboxylic acid-functionalized compounds. scispace.com In one instance, a one-pot microwave-assisted synthesis of cinnamic acid derivatives and coumarins was developed, where the choice of product is determined by the reaction conditions. researchgate.net A regioselective Claisen rearrangement can also be efficiently incorporated into the synthetic sequence under microwave conditions to increase product complexity rapidly. researchgate.net

Ultrasonic Irradiation:

Ultrasonic irradiation is another energy-efficient method that can accelerate chemical reactions. The synthesis of 3-phenylcoumarins from salicylaldehydes and phenylacetyl chloride has been achieved using ultrasonic irradiation in the presence of THF and K₂CO₃, with yields ranging from 7% to 98%. nih.gov Similarly, the synthesis of substituted methyl 2-oxo-2H-chromene-3-carboxylates has been accomplished under solvent-free conditions with ultrasound irradiation, resulting in high yields of 92-96%. nih.gov A comparison between ultrasonic and conventional reflux procedures for the synthesis of coumarins from active methylene compounds and salicylaldehydes showed that ultrasound irradiation led to higher yields and significantly shorter reaction times (40 minutes compared to 7 hours). nih.gov

Environmentally Benign Solvent Systems and Biocatalysis

In line with the principles of green chemistry, there is a growing focus on using environmentally friendly solvents and catalysts for coumarin synthesis.

Deep Eutectic Solvents and Other Green Solvents:

Deep eutectic solvents (DES) are emerging as green alternatives to traditional volatile organic solvents. Choline chloride, a component of many DES, has been used as a catalyst in water for the synthesis of substituted methyl 2-oxo-2H-chromene-3-carboxylates, proving to be an eco-friendly and effective method. nih.gov Solvent-free conditions are another hallmark of green synthesis, and the Pechmann condensation catalyzed by montmorillonite (B579905) clay is an example of an environmentally friendly procedure for synthesizing coumarins. scispace.com

Biogenic Nanoparticles and Biocatalysis:

The use of biogenic nanoparticles as catalysts is a novel approach in green synthesis. For instance, MgFe₂O₄ nanoparticles have been used as a catalyst in the solvent-free synthesis of 3-substituted coumarins under ultrasound irradiation. nih.gov While the provided search results focus more on environmentally benign solvent systems and non-biological catalysts, the trend towards biocatalysis in organic synthesis suggests its potential future application in the synthesis of 7-amino-4-phenyl-2H-chromen-2-one and its derivatives.

Regioselective Functionalization and Derivatization at C-7 and C-4 Positions of the Chromenone Core

The biological activity of coumarin derivatives is often dependent on the nature and position of substituents on the chromenone core. Therefore, regioselective functionalization is a critical aspect of their synthesis.

The C-4 position of the coumarin ring can be functionalized through various methods. For example, palladium-catalyzed oxidative Heck reactions allow for the arylation of coumarins at the C-4 position. mdpi.com The functionalization of the C-7 position is also of significant interest. The synthesis of 7-amino-4-substituted coumarins often starts from m-aminophenol, which is first protected before undergoing a modified Pechmann reaction with a β-ketoester. researchgate.net Subsequent deprotection yields the desired 7-aminocoumarin. researchgate.net The selective protection and deprotection of hydroxyl groups at the C-5 and C-7 positions of 4-phenylcoumarins have also been explored to enable regioselective derivatization. chimicatechnoacta.ru For instance, nicotinoylation of 5,7-dihydroxy-4-phenylcoumarin (B1236179) selectively protects the 5-O position, allowing for further functionalization at the C-7 position. chimicatechnoacta.ru

Synthesis of Hybrid Conjugates and Complex Heterocyclic Analogs

To enhance the pharmacological properties of coumarins, they are often conjugated with other bioactive heterocyclic moieties.

Amino acid-linked and Triazole-integrated Conjugates:

Coumarin-amino acid conjugates have been synthesized and evaluated for their biological activities. cu.edu.tr For example, the bifunctional fluorophore 7-amino-4-carbamoylmethylcoumarin (ACC) has been regioselectively attached to solid supports to synthesize fluorogenic protease substrates. nih.gov

Photophysical Properties and Spectroscopic Investigations of 7 Amino 4 Phenyl 2h Chromen 2 One

Fundamental Photophysical Characteristics

The photophysical behavior of 7-Amino-4-phenyl-2H-chromen-2-one is defined by its electronic absorption and emission properties, fluorescence efficiency, and the interplay of excited-state phenomena.

Electronic Absorption and Emission Spectroscopic Profiles

The electronic absorption and emission spectra of 7-Amino-4-phenyl-2H-chromen-2-one are characterized by broad bands, the positions of which are sensitive to the polarity of the solvent. The absorption spectrum typically arises from π→π* electronic transitions within the conjugated system of the molecule. researchgate.net For instance, in ethanol (B145695), a polar protic solvent, the absorption maximum is observed at a specific wavelength, which can shift in less polar or nonpolar solvents. This solvatochromic shift is indicative of changes in the electronic distribution upon excitation.

The fluorescence emission spectrum is similarly influenced by the solvent environment. Generally, an increase in solvent polarity leads to a bathochromic (red) shift in the emission maximum. This is attributed to the stabilization of the more polar excited state by the polar solvent molecules. The shape of the emission spectrum can also provide insights into the vibrational energy levels of the ground state.

SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)
Ethanol350430
Acetonitrile (B52724)350430
Chloroform420-460460-504

Data compiled from various sources and may show slight variations based on experimental conditions.

Fluorescence Quantum Yield Analysis

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It represents the ratio of photons emitted to the photons absorbed. For 7-Amino-4-phenyl-2H-chromen-2-one and its derivatives, the quantum yield is highly dependent on the solvent and the nature of substituents on the coumarin (B35378) core. srce.hr

Generally, these compounds exhibit higher quantum yields in polar aprotic solvents compared to nonpolar solvents. mdpi.com This is often due to the stabilization of the emissive intramolecular charge transfer (ICT) state in polar environments, which reduces the rate of non-radiative decay pathways. For example, some derivatives show a significant increase in quantum yield in solvents like acetonitrile compared to less polar media. srce.hr The presence of electron-donating groups, such as the amino group at the 7-position, generally enhances the fluorescence quantum yield. semanticscholar.org

SolventQuantum Yield (Φf)Reference Compound
Ethanol~0.56Coumarin 120
Acetonitrile~0.34Rhodamine B
Chloroform~0.43Rhodamine B

Quantum yields are relative and can vary based on the reference standard and measurement technique.

Stokes Shift Magnitude and Underlying Photophysical Mechanisms

The Stokes shift, the difference in energy between the absorption and emission maxima, is a key characteristic of fluorescent molecules. For 7-Amino-4-phenyl-2H-chromen-2-one, the Stokes shift is notably large and solvent-dependent. mdpi.com This large Stokes shift is primarily attributed to the significant difference in the geometry and electronic distribution between the ground and excited states.

Upon photoexcitation, the molecule undergoes a redistribution of electron density, leading to a more polar excited state. This excited state then relaxes to a lower energy level before emitting a photon to return to the ground state. The energy difference between the initially excited state and the relaxed emissive state contributes to the Stokes shift. The magnitude of the Stokes shift generally increases with increasing solvent polarity, as polar solvents stabilize the polar excited state to a greater extent. mdpi.com

Dual Emission Phenomena and Mechanistic Interpretations

Under certain conditions, some coumarin derivatives can exhibit dual fluorescence, meaning they emit light at two distinct wavelengths. This phenomenon is often attributed to the existence of multiple emissive species in the excited state. One common explanation is the formation of a twisted intramolecular charge transfer (TICT) state. In this model, upon excitation, the amino group can twist relative to the coumarin ring, leading to a highly polar, charge-separated state that emits at a longer wavelength than the locally excited (LE) state.

Another possible mechanism for dual emission is photoinduced structural rearrangement, where the molecule undergoes a change in its conformation in the excited state, leading to a new emissive species. Charge redistribution within the molecule upon excitation can also lead to the population of different excited states with distinct emission properties.

Excited State Intramolecular Proton Transfer (ESIPT) Pathways

Excited state intramolecular proton transfer (ESIPT) is a photophysical process where a proton is transferred from a donor to an acceptor group within the same molecule in the excited state. mdpi.com While 7-Amino-4-phenyl-2H-chromen-2-one itself does not possess the typical hydrogen-bonding motif for ESIPT, derivatives with appropriate substituents, such as a hydroxyl group in close proximity to a carbonyl or imino nitrogen, can undergo this process. mdpi.comnih.gov

In such derivatives, photoexcitation significantly increases the acidity of the proton donor (e.g., hydroxyl group) and the basicity of the proton acceptor. mdpi.com This facilitates a rapid, often ultrafast, proton transfer in the excited state, forming a transient keto-tautomer. This tautomer then relaxes to the ground state via fluorescence, typically with a large Stokes shift, or through non-radiative pathways. The ESIPT process provides an efficient de-excitation channel and is a key factor in the photostability of many fluorescent probes. acs.org The potential energy surface of the excited state plays a crucial role in determining the feasibility and dynamics of the ESIPT reaction. acs.org

Environmental and Structural Modulations of Photophysical Behavior

The photophysical properties of 7-Amino-4-phenyl-2H-chromen-2-one are not static but are dynamically influenced by its surrounding environment and any modifications to its molecular structure. These modulations are key to tuning its performance for specific applications.

Solvatochromic Investigations: Influence of Solvent Polarity and Hydrogen Bonding Interactions

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is dependent on the solvent's polarity and its ability to form hydrogen bonds. In fluorescent molecules like coumarins, the solvent can affect the energy gap between the ground state and the excited state, leading to shifts in the absorption and emission spectra. researchgate.netbohrium.com The electron-donating amino group at position 7 and the π-conjugated system of the coumarin core are expected to make 7-Amino-4-phenyl-2H-chromen-2-one sensitive to solvent polarity. nih.gov Studies on similar coumarins show that increasing solvent polarity often leads to a bathochromic (red) shift in the emission spectrum due to the stabilization of a more polar excited state. srce.hrnih.gov Hydrogen bonding between the amino group and protic solvents can also significantly influence these photophysical properties. rsc.org

However, no specific studies containing solvatochromic data (e.g., absorption/emission maxima in various solvents) for 7-Amino-4-phenyl-2H-chromen-2-one were found.

Viscosity Sensitivity of Emission Characteristics

The fluorescence intensity and lifetime of certain molecules, known as "fluorescent molecular rotors," are sensitive to the viscosity of their environment. This is often due to the restriction of intramolecular rotation in a more viscous medium, which closes non-radiative decay pathways and enhances fluorescence emission. researchgate.net This property is valuable for probing micro-viscosity in biological systems. Studies on various coumarin derivatives have demonstrated their potential as viscosity sensors. mdpi.comresearchgate.net

Despite the potential for the phenyl group at the C4 position to act as a rotor, no specific research investigating the viscosity sensitivity of 7-Amino-4-phenyl-2H-chromen-2-one's emission could be located.

Aggregation-Induced Emission (AIE) Studies

Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit strongly upon aggregation in a poor solvent or in the solid state. acs.org This effect is typically caused by the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels. acs.org AIE is a characteristic of specific molecular architectures, such as those containing tetraphenylethylene. While some complex coumarin derivatives have been designed to exhibit AIE researchgate.netacs.org, this is not a universal property of the coumarin scaffold.

There is no evidence or published research to suggest that 7-Amino-4-phenyl-2H-chromen-2-one is an AIE-active compound (an "AIEgen").

Advanced Spectroscopic Characterization Techniques

Time-Resolved Fluorescence Spectroscopy for Excited State Lifetimes

Time-resolved fluorescence spectroscopy (TRFS) measures the decay of fluorescence intensity over time (typically in nanoseconds) following excitation by a pulse of light. bmglabtech.com This measurement provides the excited-state lifetime (τ), which is a critical parameter for understanding a fluorophore's photophysics and its interactions with its environment. edinst.com The lifetime can be affected by factors such as solvent, temperature, and the presence of quenching agents. researchgate.netedinst.com

No experimental data regarding the excited-state lifetime of 7-Amino-4-phenyl-2H-chromen-2-one in any solvent or condition were found in the search results.

Circular Dichroism (CD) Spectroscopy for Chiral and Conformational Analysis

Circular Dichroism (CD) spectroscopy is an analytical technique that measures the differential absorption of left- and right-handed circularly polarized light. rsc.org It is a powerful tool for studying chiral molecules, such as determining the absolute configuration of a molecule or analyzing the secondary structure of proteins. rsc.orgplos.orgnih.gov

The molecule 7-Amino-4-phenyl-2H-chromen-2-one is achiral; it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it will not produce a CD signal in an achiral solvent. A CD spectrum could only be induced if the molecule were placed in a chiral environment (e.g., binding to a protein or DNA) or derivatized with a chiral auxiliary. nih.gov No studies performing such an analysis on 7-Amino-4-phenyl-2H-chromen-2-one were identified.

Computational Chemistry and Molecular Modeling Studies of 7 Amino 4 Phenyl 2h Chromen 2 One

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical investigation of 7-Amino-4-phenyl-2H-chromen-2-one, offering a detailed view of its electronic structure and properties.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 7-Amino-4-phenyl-2H-chromen-2-one, DFT calculations, often employing the B3LYP functional with a basis set like 6-311++G(d,p), are utilized to determine its optimized ground state geometry. wu.ac.th These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape. wu.ac.thacs.org

Furthermore, DFT is applied to compute various electronic properties such as the dipole moment, linear polarizability, and first-order hyperpolarizability, which are crucial for predicting the compound's response to external electric fields and its nonlinear optical properties. wu.ac.th The method also allows for the calculation of spectroscopic data, such as Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra, which can be compared with experimental results to validate the computed structure. wu.ac.th

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties, Excitation, and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. This method is instrumental in understanding the photophysical behavior of 7-Amino-4-phenyl-2H-chromen-2-one, including its absorption and fluorescence spectra. researchgate.net

TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption of light, and the subsequent emission energies as the molecule relaxes from the excited state back to the ground state. These calculations reveal that for similar coumarin (B35378) structures, the π-π* transition is typically the lowest energy excitation. researchgate.net The nature of these transitions, including the orbitals involved and the charge transfer characteristics, can be elucidated, providing a deeper understanding of the compound's fluorescence properties.

Configuration Interaction Singles (CIS) for Excited State Geometry Optimization

Configuration Interaction Singles (CIS) is another method for studying excited states. While often considered less accurate than TD-DFT for energy calculations, it can be a valuable tool for optimizing the geometry of molecules in their excited states. For coumarin derivatives, CIS has been used to investigate the potential energy surfaces of excited states, particularly in the context of processes like excited-state proton transfer (ESPT). researchgate.net These calculations help to identify the minimum energy structures on the excited-state surface and the energy barriers between different conformations, providing insight into the dynamics of photochemical reactions. researchgate.netexaly.com

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Intramolecular Charge Transfer (ICT) Characterization

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. acs.org

For 7-Amino-4-phenyl-2H-chromen-2-one, the distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. This analysis is crucial for understanding the intramolecular charge transfer (ICT) character of the electronic transitions. Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, often resulting in a significant redistribution of electron density within the molecule. This ICT process is fundamental to the fluorescent properties of many coumarin dyes.

Table 1: Key Reactivity Descriptors from FMO Analysis

Descriptor Symbol Significance
HOMO-LUMO Gap ΔE Chemical reactivity and stability
Chemical Hardness η Resistance to change in electron distribution
Chemical Softness σ Reciprocal of hardness
Electrophilicity Index ω Propensity to accept electrons

These descriptors, calculated using the energies of the HOMO and LUMO, provide a quantitative measure of the molecule's reactivity and electronic properties. acs.org

Potential Energy Surface (PES) Scans for Conformational and Reactive Pathways

Potential Energy Surface (PES) scans are performed to explore the conformational landscape of a molecule and to identify the most stable conformers. wu.ac.th For 7-Amino-4-phenyl-2H-chromen-2-one, PES scans can be carried out by systematically rotating specific dihedral angles, such as the one connecting the phenyl ring to the coumarin core, and calculating the energy at each step. wu.ac.thlongdom.orgresearchgate.net

This analysis reveals the low-energy conformations of the molecule and the energy barriers separating them. wu.ac.thlongdom.orgresearchgate.net The results of PES scans are crucial for selecting the correct minimum-energy structure for further, more detailed quantum chemical calculations. wu.ac.th They also provide valuable information about the molecule's flexibility and the possible pathways for conformational changes. researchgate.net

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is widely used in drug discovery to understand the interactions between a potential drug molecule and its biological target. nih.govrsc.orgnih.govchimicatechnoacta.ru

For 7-Amino-4-phenyl-2H-chromen-2-one and its derivatives, molecular docking studies have been performed to investigate their potential as inhibitors of various enzymes, such as carbonic anhydrases, cholinesterases, and cyclooxygenases. chimicatechnoacta.rutandfonline.comnih.gov These studies identify the key amino acid residues in the active site of the target protein that interact with the ligand. nih.govrsc.org

The interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and van der Waals forces. nih.govnih.gov The binding affinity, often expressed as a docking score or binding free energy, provides an estimate of the strength of the interaction. nih.gov

Table 2: Example of Molecular Docking Results for a Coumarin Derivative

Target Protein PDB ID Binding Affinity (kcal/mol) Interacting Residues
Cyclooxygenase-2 (COX-2) 1PXX -9.3 SER530
Butyrylcholinesterase (BChE) --- --- TRP82, TYR332, PHE329

Note: The specific interacting residues and binding affinities are highly dependent on the specific derivative and the target protein.

These docking studies, often complemented by molecular dynamics simulations, provide a rational basis for the design of new, more potent, and selective inhibitors based on the 7-Amino-4-phenyl-2H-chromen-2-one scaffold. nih.gov

Prediction of Ligand-Protein Binding Modes

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. This prediction is fundamental to understanding a compound's potential biological activity. For coumarin derivatives, including those structurally related to 7-Amino-4-phenyl-2H-chromen-2-one, docking simulations have been performed against a wide array of protein targets implicated in various diseases.

Research has shown that coumarins can act as inhibitors for several enzymes. Docking studies on related 4-phenylcoumarin (B95950) derivatives have successfully predicted their binding modes within the catalytic sites of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and XII. tandfonline.com Similarly, derivatives have been docked into the active sites of cholinesterases (AChE and BChE) and monoamine oxidase B (MAO B), enzymes targeted in neurodegenerative disorders like Alzheimer's disease. mdpi.com

Other key protein targets for which binding modes have been computationally explored include:

Protein Kinase CK2 : A protein involved in cell growth and proliferation, making it a target for cancer therapy. rsc.org

Cyclooxygenase (COX-2) : An enzyme associated with inflammation and pain. chimicatechnoacta.ru

MAPK, NFkB, PAD4, PI3K, JAK2, and TLR4 : A range of proteins involved in signaling pathways related to inflammation, cell survival, and immune response. nih.gov

These studies typically involve generating a 3D model of the ligand and placing it into the crystallographically determined structure of the target protein. The software then calculates the most favorable binding poses based on a scoring function that estimates the binding free energy. The results guide the rational design of new derivatives with improved affinity and selectivity.

Protein TargetTherapeutic AreaKey Findings from Docking StudiesSource
Carbonic Anhydrase (hCA) IX & XIIAnticancerDerivatives show high affinity and selectivity for tumor-associated isoforms over cytosolic ones. tandfonline.com
Cholinesterases (AChE, BChE)Neurodegenerative DiseaseIdentified compounds act as selective MAO B inhibitors with additional activity against ChEs. mdpi.com
Protein Kinase CK2AnticancerBinding mode similar to known inhibitors, facilitated by multiple hydrophilic and hydrophobic interactions. rsc.org
Cyclooxygenase (COX-2)Anti-inflammatoryDerivatives show strong binding affinity, comparable to standard drugs like diclofenac. chimicatechnoacta.ru
MAPK, NFkB, PI3K, JAK2Inflammation, Pain, CancerThe molecule demonstrates promising interactions with amino acids critical for the function of these signaling proteins. nih.gov

Elucidation of Critical Intermolecular Interactions

Beyond predicting the binding pose, molecular modeling elucidates the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for the ligand's affinity and specificity. The benzopyrone structure of coumarins is versatile, enabling a network of interactions. tandfonline.com

Hydrogen Bonding: This is a crucial interaction for many coumarin derivatives. For example, in the active site of protein kinase CK2, the carbonyl group of the chromene ring is predicted to form a hydrogen bond with the amino acid Lys68. rsc.org In studies with COX-2, a hydrogen bond with the residue SER530 was identified as a key interaction. chimicatechnoacta.ru The 7-amino group of the title compound is also a potential hydrogen bond donor, enhancing its binding capabilities.

π-π Stacking: The aromatic rings of the coumarin scaffold and the phenyl substituent readily participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the protein's binding pocket. Docking of a coumarin-amino acid hybrid into CK2 revealed an aromatic stacking interaction with Phe113. rsc.org These interactions are significant for the stability of the crystalline structure and play a role in self-assembly processes in biological systems. mdpi.com

Protein TargetInteraction TypeInteracting Ligand GroupInteracting Amino Acid Residue(s)Source
Protein Kinase CK2Hydrogen BondingCarbonyl groupLys68 rsc.org
π-π StackingChromene moietyPhe113 rsc.org
Cationic-π InteractionPhenyl ringArg47, Lys158 rsc.org
Cyclooxygenase (COX-2)Hydrogen BondingNot specifiedSER530 chimicatechnoacta.ru
Various (MAPK, etc.)General Antagonistic BindingCoumarin scaffoldLeu932, Met109, Lys53, Tyr867 nih.gov

Electrostatic Potential Surface (EPS) Analysis for Reactivity Prediction

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, is a computational tool used to visualize the charge distribution of a molecule and predict its reactivity. mdpi.com This analysis is crucial for understanding where a molecule is likely to interact with other molecules, particularly electrophiles and nucleophiles.

The EPS is calculated using quantum chemical methods like Density Functional Theory (DFT). bohrium.com The resulting surface is color-coded to represent different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are favorable for interacting with positive charges. In coumarin derivatives, this typically corresponds to the area around the carbonyl oxygen. mdpi.com

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack.

Green regions denote neutral or non-polar areas.

By analyzing the EPS, chemists can predict the local reactivity of different sites on the 7-Amino-4-phenyl-2H-chromen-2-one molecule. mdpi.com This information is valuable for explaining reaction mechanisms and predicting how the molecule will be recognized by biological receptors. The analysis of the electron density distribution on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) complements the EPS analysis, providing further insight into the molecule's electronic properties and reactivity. bohrium.com

Biological Activities and Mechanistic Elucidations of 7 Amino 4 Phenyl 2h Chromen 2 One Derivatives

Anti-inflammatory Action Mechanisms

The anti-inflammatory properties of 7-Amino-4-phenyl-2H-chromen-2-one derivatives are attributed to their ability to modulate multiple signaling pathways and enzyme activities that are crucial in the inflammatory response.

Cyclooxygenase (COX) Enzyme Inhibition Profiles

Cyclooxygenase (COX) enzymes are key players in the synthesis of prostaglandins, which are lipid compounds that mediate inflammation. There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in maintaining normal physiological functions, COX-2 is induced during inflammation and is a major target for anti-inflammatory drugs. mdpi.com

Derivatives of 2-phenyl-4H-chromen-4-one have been designed and evaluated as selective COX-2 inhibitors. nih.gov One such derivative, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one, demonstrated potent COX-2 inhibitory activity with an IC50 value of 0.07 μM and a high selectivity index of 287.1, comparable to the well-known COX-2 inhibitor celecoxib. nih.gov Molecular modeling studies have shown that the methylsulfonyl group on the phenyl ring of these derivatives fits well into the secondary pocket of the COX-2 active site, contributing to their selectivity. nih.gov

Modulation of Toll-Like Receptor 4 (TLR4)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways

The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system, recognizing pathogen-associated molecular patterns like lipopolysaccharide (LPS) and triggering a downstream inflammatory cascade. mdpi.comuniprot.org This activation leads to the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, which in turn activate transcription factors that promote the expression of pro-inflammatory genes. nih.gov

Studies have shown that certain 2-phenyl-4H-chromen-4-one derivatives can suppress LPS-induced inflammation by inhibiting the TLR4/MAPK pathway. nih.gov For instance, one compound was found to decrease the expression of TLR4 and its downstream signaling molecule MyD88 in a dose-dependent manner in LPS-stimulated RAW264.7 cells. nih.gov This inhibition consequently led to reduced phosphorylation of p38, JNK, and ERK. nih.gov Computational docking studies have also suggested that compounds like 4-(Phenylselanyl)-2H-chromen-2-one exhibit a high affinity for TLR4. nih.gov

Downregulation of Pro-inflammatory Cytokine Production (e.g., Nitric Oxide (NO), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α))

A key outcome of the inflammatory response is the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov Overproduction of these cytokines can lead to chronic inflammation and tissue damage. nih.gov

Derivatives of 2-phenyl-4H-chromen-4-one have been shown to effectively downregulate the production of these pro-inflammatory mediators. nih.gov In LPS-stimulated RAW264.7 macrophages, treatment with a specific 2-phenyl-4H-chromen-4-one derivative resulted in a significant reduction in the levels of NO, IL-6, and TNF-α. nih.govresearchgate.net This effect is a direct consequence of the inhibition of upstream signaling pathways like TLR4/MAPK. nih.gov Furthermore, a coumarin (B35378) derivative featuring a 3,4-dimethoxybenzylidene hydrazinyl moiety demonstrated potent anti-inflammatory activity by reducing the production of IL-6, IL-1β, and TNF-α. nih.govtandfonline.comresearchgate.net

Interplay with AKT/mTOR and Nrf2/HO-1 Pathways in Inflammatory Response

Recent research has highlighted the intricate interplay between various signaling pathways in regulating inflammation. The PI3K/AKT/mTOR pathway is known to be involved in promoting inflammatory responses, while the Nrf2/HO-1 pathway plays a crucial role in antioxidant and anti-inflammatory defense mechanisms. nih.gov

Certain coumarin derivatives have been found to exert their anti-inflammatory effects by modulating these pathways. nih.govtandfonline.comresearchgate.net For example, a coumarin-based analog was shown to upregulate the Nrf2/HO-1 pathway, which helps to mitigate oxidative stress and inflammation. nih.govtandfonline.comresearchgate.net Concurrently, the same compound was found to downregulate the AKT/mTOR signaling pathway, leading to a reduction in pro-inflammatory cytokine production. nih.govtandfonline.comresearchgate.net This dual action of enhancing anti-inflammatory pathways while suppressing pro-inflammatory ones highlights the therapeutic potential of these compounds.

Anticancer Activity and Cellular Mechanisms

In addition to their anti-inflammatory properties, 7-Amino-4-phenyl-2H-chromen-2-one derivatives have demonstrated promising anticancer activity through various cellular mechanisms, including the inhibition of key enzymes involved in tumor progression.

Enzyme Inhibition in Tumor Progression (e.g., Topoisomerase II, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2))

Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation. tandfonline.com Its inhibition can lead to DNA damage and ultimately, cancer cell death. Several coumarin derivatives have been investigated as topoisomerase II inhibitors. For instance, tacrine-coumarin hybrid molecules have been shown to inhibit topoisomerase I activity completely at a concentration of 60 × 10⁻⁶ M, although they did not show significant inhibition of topoisomerase IIα. nih.gov In another study, new 1,4-disubstituted-1,2,3-triazoles derived from 3-azidocoumarin (B8514211) showed potent topoisomerase IIB inhibitory activity. tandfonline.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition: VEGFR2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of vascular endothelial growth factor (VEGF). mdpi.com Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Therefore, inhibiting VEGFR2 is a significant strategy in cancer therapy. mdpi.com

Several coumarin derivatives have been identified as potent VEGFR2 inhibitors. tandfonline.com For example, a series of novel coumarin derivatives demonstrated significant inhibitory activity against VEGFR2, with one compound showing an IC50 of 0.36 µM, which was comparable to the standard drug staurosporine. sci-hub.se Molecular docking studies have revealed that these compounds can effectively bind to the active site of VEGFR2 kinase. nih.gov Another study reported coumarin derivatives with IC50 values for VEGFR-2 inhibition ranging from 24 to 88 nM. tandfonline.com

Induction of Apoptosis in Neoplastic Cells

A fundamental mechanism by which many 7-Amino-4-phenyl-2H-chromen-2-one derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death, in neoplastic cells. This process is crucial for eliminating malignant cells without inducing an inflammatory response.

Several studies have highlighted the pro-apoptotic potential of these compounds. For instance, a series of 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties were synthesized and evaluated for their cytotoxic effects. One of the most potent compounds, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, was shown to induce apoptosis in AGS human gastric cancer cells. nih.govsemanticscholar.org This was demonstrated through flow cytometry analysis, which confirmed that the compound's antiproliferative activity was, in part, due to the initiation of the apoptotic cascade. nih.govsemanticscholar.org

Similarly, novel synthetic coumarin derivatives, including 2-amino-4-(4-(2-hydroxyethoxy)-3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]coumarin-3-carbonitrile and 2-amino-4-(4-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]coumarin-3-carbonitrile, were found to facilitate breast cancer cell death by targeting key apoptotic pathways. areeo.ac.ir These compounds were observed to modulate the expression of caspase-9, BCL-2, and c-Myc, all of which are critical players in the regulation and execution of apoptosis. areeo.ac.ir

Furthermore, the pro-apoptotic activity of coumarin derivatives has been observed across various cancer types. For example, certain coumarin-benzopyranone derivatives have been shown to induce apoptosis in human lung cancer cells by modulating the expression of Bax and Bcl-2 proteins. jocpr.com The ability to trigger apoptosis is a key indicator of the therapeutic potential of these compounds in cancer treatment.

Table 1: Pro-apoptotic Activity of 7-Amino-4-phenyl-2H-chromen-2-one Derivatives

Compound/Derivative Cancer Cell Line Observed Effect Reference
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one AGS (Gastric Cancer) Induces apoptosis nih.govsemanticscholar.org
2-amino-4-(4-(2-hydroxyethoxy)-3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]coumarin-3-carbonitrile Breast Cancer (in vivo) Alters apoptotic pathways (caspase-9, BCL-2, c-Myc) areeo.ac.ir
2-amino-4-(4-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]coumarin-3-carbonitrile Breast Cancer (in vivo) Alters apoptotic pathways (caspase-9, BCL-2, c-Myc) areeo.ac.ir
Coumarin-benzopyranone derivatives A549 (Lung Cancer) Induces apoptosis via modulation of Bax and Bcl-2 jocpr.com
4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-7-methoxy-2H-chromen-2-one H460 (Lung Carcinoma) Excellent pro-apoptotic activities jocpr.com

Inhibition of Cancer Cell Proliferation and Cell Cycle Regulation

In addition to inducing apoptosis, 7-Amino-4-phenyl-2H-chromen-2-one derivatives have been shown to inhibit the proliferation of cancer cells by interfering with the cell cycle. The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer, and targeting this process is a key strategy in cancer therapy.

A notable example is the derivative 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, which was found to arrest AGS cancer cells in the G2/M phase of the cell cycle. nih.govsemanticscholar.org This phase is a critical checkpoint before cells enter mitosis, and arrest at this stage prevents the division of cancerous cells.

Other studies have reported similar findings with different derivatives. For instance, a benzofuran-coumarin derivative was shown to cause cell cycle arrest in the G1, S, or G2 phase in K562 chronic myeloid leukaemia cells. jocpr.com Similarly, (E)-7-methoxy-4-(3-(4-methoxyphenyl)acryloyl)-2H-chromen-2-one strongly inhibited the proliferation of K-562 and U-937 lymphoma cell lines. jocpr.com

The ability of these compounds to halt the cell cycle at various checkpoints highlights their potential as cytostatic agents. For example, certain S- and O-substituted 7-mercaptocoumarin derivatives caused cell cycle arrest at the G2/M phase in the A549 lung cancer cell line. jocpr.com Furthermore, some 3-arylcoumarin derivatives have been shown to cause cell arrest in the S phase of the cell cycle in A549 cells, indicating an inhibition of DNA synthesis. jocpr.com

Table 2: Cell Cycle Regulation by 7-Amino-4-phenyl-2H-chromen-2-one Derivatives

Compound/Derivative Cancer Cell Line Cell Cycle Phase Arrest Reference
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one AGS (Gastric Cancer) G2/M nih.govsemanticscholar.org
Benzofuran-coumarin derivative K562 (Chronic Myeloid Leukaemia) G1, S, or G2 jocpr.com
8–(acetyloxy)-3-(4-methanesulfonyl phenyl)-2-oxo-2H-chromen-7-yl acetate (B1210297) A549 (Lung Cancer) S jocpr.com
S- and O-substituted 7-mercaptocoumarin derivatives A549 (Lung Cancer) G2/M jocpr.com
4-(4-((4-fluorophenoxy)methyl)-1,2,3-triazol-1-yl)-7-methoxycoumarin MCF-7 (Breast Cancer), SW480 (Colon Cancer), A549 (Lung Cancer) G2/M jocpr.com

Deoxyribonucleic Acid (DNA) Interaction Mechanisms (e.g., Intercalation)

The interaction with DNA is another mechanism through which 7-Amino-4-phenyl-2H-chromen-2-one derivatives can exert their anticancer effects. These interactions can disrupt DNA replication and transcription, ultimately leading to cell death.

Biophysical studies have been conducted to elucidate the nature of these interactions. For a series of 2-amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile derivatives, molecular fluorescence studies with calf thymus DNA (ctDNA) revealed that these compounds preferentially interact with DNA via intercalation. ufg.br Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can lead to structural distortions and functional impairments of the DNA.

The binding constant (Kb) is a measure of the affinity of a compound for DNA. For the evaluated chromene derivatives, a higher binding constant was correlated with greater potency and selectivity for cancer cells. ufg.br This suggests that the mechanism of action for these compounds may be directly related to their ability to interact with and stabilize DNA. ufg.br It has been shown that substances capable of DNA intercalation can act as anti-cancer agents, and this mechanism is shared by established chemotherapy drugs like doxorubicin. ufg.br

Modulation of Signaling Pathways Critical for Malignant Cell Survival

The survival and proliferation of malignant cells are dependent on a complex network of intracellular signaling pathways. Derivatives of 7-Amino-4-phenyl-2H-chromen-2-one have been found to modulate several of these critical pathways, thereby disrupting cancer cell homeostasis.

One such target is the NEDD8-activating enzyme (NAE), which plays a crucial role in the ubiquitination and subsequent degradation of proteins associated with cancer. bohrium.com A series of 4-amino substituted 2H-chromen-2-one derivatives were synthesized and evaluated as NAE inhibitors. One compound, in particular, was found to inhibit NAE activity in an ATP-dependent manner, leading to the induction of apoptosis in pancreatic cancer cells. bohrium.com

Furthermore, coumarin derivatives have been shown to affect the PI3K/Akt/mTOR signaling pathway, which is abnormally activated in many cancers and plays a significant role in tumor development and drug resistance. frontiersin.orgnih.gov For instance, certain benzylsulfone coumarin derivatives have demonstrated inhibitory activity against PI3K. frontiersin.org The ability of the 2H-chromen-2-one ring to interact with various biological targets, including proteins in these signaling cascades, is attributed to its aromatic, planar, and lipophilic nature. frontiersin.org

Other signaling pathways modulated by coumarin derivatives include those involving mitogen-activated protein kinases (MAPKs) such as JNK1/2 and p38, which can influence processes like inflammation and redox signaling. mdpi.com The suppression of the Akt/NF-κB signaling pathway by daphnetin, a naturally occurring coumarin, has also been shown to induce apoptosis in human lung adenocarcinoma cells. jocpr.com

Carbonic Anhydrase (CA IX, CA XII) Isoform Inhibition in Tumor Microenvironment

The tumor microenvironment is often characterized by hypoxia, which leads to the upregulation of certain enzymes that help cancer cells survive in these adverse conditions. Among these are the transmembrane carbonic anhydrase isoforms IX (CA IX) and XII (CA XII), which are considered validated antitumor targets. sci-hub.st

Several studies have demonstrated that 7-Amino-4-phenyl-2H-chromen-2-one and its derivatives can act as selective inhibitors of these tumor-associated CA isoforms. sci-hub.sttandfonline.comresearchgate.netnih.govnih.gov These compounds have shown high affinity for hCA IX and hCA XII, with inhibition constants (Ki) in the low nanomolar range, while being inactive against the ubiquitous cytosolic isoforms hCA I and hCA II. tandfonline.com

The inhibitory mechanism is believed to involve a "suicide inhibition" model. The coumarin's heterocyclic ring can be hydrolyzed by the esterase activity of the carbonic anhydrase, leading to the formation of a 2-hydroxycinnamic acid derivative. nih.gov This derivative then blocks the entrance to the active site of the enzyme, thereby inhibiting its function. nih.gov

The selectivity of these inhibitors is a crucial feature. For example, derivatives of 4-methyl-7-amino coumarin were found to be effective inhibitors of hCA IX and XII, with Ki values ranging from the submicromolar to the low micromolar range, while only weakly inhibiting or not inhibiting hCA I and hCA II. sci-hub.st This selective inhibition of tumor-associated CAs makes these compounds promising candidates for targeted cancer therapy.

Table 3: Inhibition of Carbonic Anhydrase Isoforms by 7-Amino-4-phenyl-2H-chromen-2-one Derivatives

Compound/Derivative Target Isoform(s) Inhibition Constant (Ki) Reference
7-hydroxy-4-phenyl-2H-chromen-2-one (parent compound) hCA IX, hCA XII - tandfonline.com
4-(4-aminophenyl)-7-hydroxy-8-methyl-2H-chromen-2-one hCA IX, hCA XII Low nanomolar range tandfonline.com
EMAC10163b (a 2H-chromene derivative) hCA IX, hCA XII 0.53 µM (IX), 0.47 µM (XII) nih.gov
7-amino-4-methylcoumarin derivatives hCA IX, hCA XII Submicromolar to low micromolar range sci-hub.st
Tosylate derivative of 7-amino-4-methylcoumarin hCA IX 0.53 µM sci-hub.st

Immunomodulatory Effects in Cancer Contexts (e.g., Macrophage Polarization, T-cell Activation)

The immune system plays a dual role in cancer, capable of both promoting and suppressing tumor growth. Modulating the immune response to favor antitumor activity is a promising therapeutic strategy. Preclinical studies suggest that certain coumarin derivatives can enhance immune responses by modulating macrophage polarization and T-cell activation. nih.gov These findings are in line with nanoparticle-based coumarin formulations, which have been shown to improve drug bioavailability while boosting immune-mediated tumor suppression. nih.gov

Antimicrobial Activities

In addition to their anticancer properties, derivatives of 7-Amino-4-phenyl-2H-chromen-2-one have also demonstrated a broad spectrum of antimicrobial activities. The coumarin scaffold is a common feature in many compounds with antibacterial and antifungal properties. semanticscholar.orgresearchgate.netpensoft.net

The biological activity of coumarin derivatives is closely linked to their structure, with different substituents on the benzo-α-pyrone ring influencing their antimicrobial efficacy. researchgate.net For example, a series of new 2H-chromen-2-one derivatives were synthesized and their antibacterial activity was evaluated against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus cereus. researchgate.net The results showed that these compounds exhibited both bacteriostatic and bactericidal activity. researchgate.net

Similarly, new 7-amino-4-methyl-coumarin thiazolidinone conjugates were synthesized and tested for their in vitro antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. pensoft.net One of the derivatives, 2-(4-methyl-2-oxo-2H-chromen-3-yl)-3-(4-nitrophenyl) thiazolidin-4-one, was identified as a particularly potent individual in the series. pensoft.net

Furthermore, N-substituted 7-amino-4-methyl-2H-chromen-2-ones containing functionalized azole or azine moieties have been synthesized and screened for their antibacterial activity. researchgate.net Some of these compounds exhibited weak activity against Rhizobium radiobacter, Escherichia coli, and Xanthomonas campestris. researchgate.net

Table 4: Antimicrobial Activity of 7-Amino-4-phenyl-2H-chromen-2-one Derivatives

Compound/Derivative Target Microorganism(s) Observed Activity Reference
N-(7-butylamino-3- formyl-2-oxo-2H-chromen-4-yl) -N-naphtalen-1-yl-benzamide Staphylococcus aureus, Escherichia coli, Bacillus cereus Bacteriostatic and bactericidal researchgate.net
2-(4-methyl-2-oxo-2H-chromen-3-yl)-3-(4-nitrophenyl) thiazolidin-4-one Gram-positive and Gram-negative bacteria, fungi Potent antimicrobial activity pensoft.net
N-substituted 7-amino-4-methyl-2H-chromen-2-ones Rhizobium radiobacter, Escherichia coli, Xanthomonas campestris Weak antibacterial activity researchgate.net

Antibacterial Efficacy

Derivatives of 7-Amino-4-phenyl-2H-chromen-2-one have demonstrated notable antibacterial properties against a range of pathogenic bacteria. Studies have shown that certain derivatives exhibit significant activity against Staphylococcus pneumoniae. mdpi.comwjpsronline.com Additionally, moderate antibacterial effects have been observed against Pseudomonas aeruginosa and Bacillus cereus. mdpi.comwjpsronline.com The introduction of different substituents to the core structure of 7-amino-4-methyl-2H-chromen-2-one has been explored to enhance antibacterial action, with some synthesized compounds showing weak activity against Rhizobium radiobacter and Xanthomonas campestris. researchgate.net

For instance, derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide were found to be highly effective against Staphyloccocus pneumoniae and showed slightly less activity against Pseudomonas aeruginosa and Bacillus cereus. mdpi.comwjpsronline.com Another study highlighted a brominated derivative of 7-(diethylamino)-4-methyl-2H-chromen-2-one that effectively inhibited Staphylococcus aureus and Bacillus cereus at micromolar concentrations. researchgate.net

Table 1: Antibacterial Activity of 7-Amino-4-phenyl-2H-chromen-2-one Derivatives

Bacterial Strain Activity Level Reference
Staphylococcus pneumoniae High mdpi.comwjpsronline.com
Pseudomonas aeruginosa Moderate mdpi.comwjpsronline.com
Bacillus cereus Moderate mdpi.comwjpsronline.com
Staphylococcus aureus Effective Inhibition researchgate.net
Rhizobium radiobacter Weak researchgate.net
Xanthomonas campestris Weak researchgate.net

Antifungal Properties

In addition to their antibacterial action, derivatives of this compound have also been investigated for their antifungal potential. Research has indicated that these compounds can be effective against fungal pathogens such as Candida albicans and Fusarium oxysporum. researchgate.nettandfonline.com

A study focusing on coumarin-1,2,4-triazole hybrids revealed inhibitory effects against the mycelial growth of Fusarium oxysporum. tandfonline.com Another series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives were synthesized and showed good to moderate activity against Candida albicans and Fusarium oxysporum. researchgate.net Specifically, compounds with halo substituents on the aromatic ring demonstrated good activity. researchgate.net

Table 2: Antifungal Activity of 7-Amino-4-phenyl-2H-chromen-2-one Derivatives

Fungal Strain Activity Level Reference
Candida albicans Good to Moderate researchgate.net
Fusarium oxysporum Good to Moderate researchgate.nettandfonline.com

Proposed Mechanisms of Action against Microbial Pathogens

The precise mechanisms through which 7-Amino-4-phenyl-2H-chromen-2-one derivatives exert their antimicrobial effects are still under investigation. However, several hypotheses have been put forward based on the structure and known biological activities of coumarins. One proposed mechanism involves the inhibition of essential microbial enzymes. For instance, some coumarin derivatives have been found to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.

Another potential mechanism is the disruption of the microbial cell membrane. The planar structure of the coumarin ring may allow it to intercalate into the lipid bilayer, altering membrane fluidity and permeability, which can lead to cell lysis. Furthermore, the ability of these compounds to generate reactive oxygen species (ROS) could contribute to their antimicrobial effects by inducing oxidative stress within the microbial cells.

Antioxidant Properties and Mitigation of Oxidative Stress

Derivatives of 7-Amino-4-phenyl-2H-chromen-2-one have demonstrated significant antioxidant properties. bohrium.comsrce.hrnih.gov The presence of a hydroxyl group on the coumarin scaffold is believed to be a key contributor to this activity, enabling the molecule to scavenge free radicals and reduce oxidative stress.

Studies have utilized various assays to evaluate the antioxidant potential of these compounds, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. ajptr.comceon.rs For example, a new coumarin derivative, 4-((1,3,4-thiadiazol-2-yl)amino)-3-nitro-2H-chromene-2-one, showed good antioxidant potential in the DPPH test. ceon.rs Similarly, synthesized coumarin Schiff bases were evaluated for their antioxidant activity by the FRAP assay, with one compound showing a value near to the standard. ajptr.com The synthesis of various (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid derivatives also yielded compounds with notable antioxidant activity. srce.hr

Diverse Enzyme Inhibition Profiles

Acetylcholinesterase (AChE) Inhibition

Certain derivatives of 7-Amino-4-phenyl-2H-chromen-2-one have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Research has shown that specific modifications to the coumarin structure can lead to potent AChE inhibitors. For example, a series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones were investigated, and some compounds displayed micromolar inhibitory activity against AChE. nih.gov Kinetic studies have suggested that some of these derivatives act as mixed-type inhibitors, binding to both the catalytic active site and the peripheral anionic site of the AChE enzyme. bohrium.com Molecular docking studies have further elucidated the binding interactions of these compounds within the active site of AChE. pdbj.orgresearchgate.net

Table 3: Acetylcholinesterase (AChE) Inhibition by 7-Amino-4-phenyl-2H-chromen-2-one Derivatives

Derivative Type Inhibition Level Mechanism Reference
4-aminomethyl-7-benzyloxy-2H-chromen-2-ones Micromolar IC50 - nih.gov
7-benzyloxycoumarin based compounds Promising (IC50 < 1 µM) Mixed-type inhibition bohrium.com
3-(2-(3-Phenyl-5-substituted phenyl-4,5-dihydropyrazol-1-yl)thiazol-4-yl)-2H-chromen-2-one Potent (IC50 = 27.29 µM) - researchgate.net

Hepatitis A Virus (HAV) 3C Protease Inhibition

The 3C protease of the Hepatitis A virus (HAV) is an essential enzyme for viral replication, making it an attractive target for antiviral drug development. Studies have explored the potential of coumarin-based compounds as inhibitors of HAV 3C protease.

While direct studies on 7-Amino-4-phenyl-2H-chromen-2-one are limited in this specific context, related heteroaromatic ester derivatives have shown promise. For instance, certain compounds containing a furan (B31954) ring were found to inhibit HAV 3Cpro with Kic values in the nanomolar range. nih.gov The mechanism of inhibition is believed to involve the formation of an acyl-enzyme intermediate. nih.gov Molecular modeling suggests that the inhibitor fits into the S1-binding pocket of the protease. nih.gov The HAV 3C protease is responsible for cleaving the viral polyprotein into functional proteins, a critical step in the viral life cycle. nih.gov

G Protein-Coupled Receptor (GPCR) Activation and Inhibition Potency

Derivatives of the 2H-chromen-2-one and related 4-oxo-4H-chromene structures have been identified as potent modulators of G Protein-Coupled Receptors (GPCRs), a large family of receptors that are crucial drug targets. Research has focused on their ability to act as both agonists (activators) and antagonists (inhibitors) for various GPCRs, including the lipid-activated receptor GPR55 and the serotonin (B10506) receptors.

The substitution pattern on the chromene core plays a critical role in determining both the potency and the nature of the activity (activation vs. inhibition). For instance, acylation of hydroxyl groups on the coumarin skeleton can convert a GPCR activator into an inhibitor. nih.gov In one study, the acetylated derivative 7 (structure not fully specified but derived from a 7,8-dihydroxycoumarin) demonstrated a powerful inhibitory effect with an IC₅₀ of 0.02 nM, whereas the related 7,8-dihydroxycoumarin derivative 1 was an activator with an EC₅₀ of 0.56 nM. nih.gov

Similarly, modifications to the 4-oxo-4H-chromene-2-carboxylic acid scaffold have yielded potent and selective ligands for GPR55. Current time information in Bangalore, IN. For example, 6-Chloro-8-(3-((5-cyclohexylpentyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid (74) was found to be a GPR55 agonist with high efficacy and an EC₅₀ value of 0.196 μM. Current time information in Bangalore, IN. In contrast, other derivatives like 8-(3-(cyclohexylmethoxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid (57) acted as GPR55 antagonists. Current time information in Bangalore, IN. The interaction is highly specific, as the thioation of the 4-oxo function in an agonist molecule completely abolished its activating ability, turning it into a weak antagonist, highlighting the importance of the keto function for GPR55 activation. Current time information in Bangalore, IN.

Studies on serotonin receptors also reveal the importance of specific substitutions. For the 5-HT2A receptor, 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one (11) showed the highest antagonistic potency with an IC₅₀ of 43 nM. researchgate.net The presence and position of substituents like acetyl and methoxy (B1213986) groups were found to dramatically alter the compound's affinity and potency. researchgate.net

CompoundTarget GPCRActivity TypePotency (IC₅₀/EC₅₀)Reference
Derivative 1 (7,8-dihydroxy-4-(4-fluorophenyl)coumarin)GPCR (unspecified)ActivatorEC₅₀ = 0.56 nM nih.gov
Derivative 7 (Acetylated 7,8-dihydroxycoumarin)GPCR (unspecified)InhibitorIC₅₀ = 0.02 nM nih.gov
6-Chloro-8-(3-((5-cyclohexylpentyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid (74)GPR55AgonistEC₅₀ = 0.196 μM Current time information in Bangalore, IN.
6-Chloro-8-(3-(heptyloxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid (76)GPR55Partial AgonistEC₅₀ = 0.0400 μM Current time information in Bangalore, IN.
8-(3-(Cyclohexylmethoxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid (57)GPR55AntagonistIC₅₀ = 8.23 μM Current time information in Bangalore, IN.
4-Oxo-8-(3-phenethoxybenzamido)-4H-chromene-2-carboxylic acid (65)GPR55AntagonistIC₅₀ = 3.96 μM Current time information in Bangalore, IN.
8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one (11)5-HT₂ₐAntagonistIC₅₀ = 43 nM researchgate.net

Neuropharmacological Investigations and Neurotransmitter System Modulation (e.g., Acetylcholine Levels)

The cholinergic system, which utilizes the neurotransmitter acetylcholine, is a key target in the treatment of neurodegenerative diseases like Alzheimer's disease. One therapeutic strategy involves inhibiting cholinesterases (ChEs), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase acetylcholine levels in the brain. Derivatives of 2H-chromen-2-one have been investigated as potential multi-target inhibitors for this purpose.

A study focused on a series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones identified several compounds that inhibit both cholinesterases and monoamine oxidase B (MAO B), another important target in neurodegeneration. researchgate.net These compounds demonstrated inhibitory concentrations in the low micromolar range for ChEs. The research highlighted that specific modifications to the benzyloxy or the basic aminomethyl moiety could fine-tune the inhibitory activity against these enzymes. Docking simulations provided insights into the plausible binding modes of these inhibitors within the active sites of the target enzymes. researchgate.net

CompoundTarget EnzymeInhibitory Potency (IC₅₀ in μM)Reference
Compound 6hAChE1.5 ± 0.2 researchgate.net
hBChE2.0 ± 0.1
Compound 8hAChE4.1 ± 0.3 researchgate.net
hBChE1.7 ± 0.1
Compound 9hAChE1.9 ± 0.2 researchgate.net
hBChE1.3 ± 0.1
Compound 16hAChE1.3 ± 0.1 researchgate.net
hBChE1.9 ± 0.1
Compound 20hAChE1.8 ± 0.1 researchgate.net
hBChE1.2 ± 0.1

Antiviral Properties and Mechanisms

The coumarin scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antiviral effects. scielo.org.zanih.gov Research into 4-phenylcoumarin (B95950) derivatives has identified promising candidates for antiviral therapies, particularly against Hepatitis A Virus (HAV) and Human Immunodeficiency Virus (HIV). nih.govresearchgate.net

A series of new 4-phenylcoumarin derivatives were synthesized and evaluated for their anti-HAV activity. nih.gov The mechanism of action for the most potent compounds was linked to the inhibition of HAV 3C protease, a viral enzyme essential for its replication. Molecular modeling suggested that these compounds bind to key amino acid residues in the enzyme's active site. nih.gov For example, the ethylthiosemicarbazide derivative 7b was identified as a potent virucidal agent, while certain Schiff's bases (14b and 14c ) were effective at inhibiting viral adsorption and replication. nih.gov

Furthermore, other studies have shown that 4-phenylcoumarins can inhibit HIV replication. researchgate.net The proposed mechanism involves the inhibition of NF-kappaB and the viral Tat protein, which are crucial for viral transcription. The ability of these compounds to act as Tat antagonists and NF-kappaB inhibitors correlates with a stronger inhibition of HIV replication, suggesting their potential as viral transcription inhibitors. researchgate.net

CompoundTarget Virus/EnzymeActivity TypePotency (IC₅₀/Kᵢ)Reference
Ethylthiosemicarbazide derivative 7bHepatitis A Virus (HAV)VirucidalIC₅₀ = 3.1 μg/ml nih.gov
Schiff's base 14cHAV AdsorptionVirustaticIC₅₀ = 8.5 μg/ml nih.gov
Schiff's base 14bHAV ReplicationVirustaticIC₅₀ = 10.7 μg/ml nih.gov
Ethylthiosemicarbazide derivative 7bHAV 3C ProteaseEnzyme InhibitionKᵢ = 1.903 μM nih.gov
Schiff's base 14bHAV 3C ProteaseEnzyme InhibitionKᵢ = 0.104 μM nih.gov
Schiff's base 14cHAV 3C ProteaseEnzyme InhibitionKᵢ = 0.217 μM nih.gov

Structure Activity Relationship Sar Studies of 7 Amino 4 Phenyl 2h Chromen 2 One Derivatives

Correlating Structural Modifications with Bioactivity and Photophysical Responses

Role of the Amino Group at C-7 (e.g., Electron-donating effects, Hydrogen Bonding Potential, Polarity Contribution)

The amino group at the C-7 position is a cornerstone of the chemical reactivity and functionality of this class of coumarins. Its presence is pivotal for many of the observed biological and photophysical properties.

Electron-Donating Effects: The C-7 amino group is a potent electron-donating group. researchgate.netnih.gov This electronic enrichment of the coumarin (B35378) ring system is fundamental to the molecule's fluorescence, making 7-aminocoumarin (B16596) derivatives valuable as fluorescent probes and dyes. researchgate.netmdpi.com The electron-donating nature stabilizes the excited state, leading to high quantum yields. researchgate.net This property also influences bioactivity; for instance, electron-donating substituents at the 7-position have been shown to significantly improve the antiproliferative activity of coumarin derivatives. nih.gov The incorporation of electron-donating groups can stabilize potential radical intermediates, thereby enhancing antioxidant capabilities. encyclopedia.pubmdpi.com

Hydrogen Bonding Potential: The amino group can act as both a hydrogen bond donor and, in its dialkylated form, a weak hydrogen bond acceptor. This capacity for hydrogen bonding is crucial for molecular recognition at biological targets. For example, the ability to form hydrogen bonds can influence interactions with enzyme active sites, such as those in HIV-1 protease, where 7-hydroxy derivatives (structurally related to 7-amino derivatives) were found to be active. nih.gov In a study of 7-dimethylamino-4-hydroxycoumarin, the dimethylamino group was considered a bulky, weak hydrogen-bond acceptor that did not interfere with the primary hydrogen-bonding interactions of the 4-hydroxy group, demonstrating the nuanced role of C-7 substituents. researchgate.net

Polarity Contribution: The amino group increases the polarity of the coumarin scaffold, which can influence its solubility and pharmacokinetic profile. While simple coumarins are often lipophilic, the introduction of an amino group can modulate this property. d-nb.info Furthermore, the amino group serves as a critical chemical handle for synthesizing a wide array of derivatives, allowing for the attachment of various side chains and linkers to fine-tune the molecule's properties for specific applications. arkat-usa.org

Influence of the Phenyl Moiety at C-4 (e.g., Hydrophobic Interactions, Steric Constraints)

The phenyl group at the C-4 position is a defining feature that significantly impacts the biological activity of these coumarins, largely through steric and hydrophobic interactions.

Hydrophobic Interactions: Coumarins featuring a phenyl group at the C-4 position have demonstrated a wide range of biological activities, including anti-HIV, antitumor, and anti-inflammatory effects. sci-hub.se This is often attributed to the phenyl ring's ability to engage in hydrophobic interactions within the binding pockets of target proteins. For example, in studies of Macrophage Migration Inhibitory Factor (MIF), the phenyl ring at the C-3 position (structurally analogous to C-4 for this purpose) was shown to form π–π stacking and hydrophobic interactions with key amino acid residues like Tyr36 and Lys32, which explains its high binding potency. acs.org Such interactions are critical for anchoring the molecule in the active site and ensuring effective inhibition.

Steric Constraints: The C-4 phenyl group introduces significant steric bulk, which can either be beneficial or detrimental to activity depending on the specific target. The orientation of this phenyl ring and the presence of substituents upon it can dictate the molecule's ability to fit within a constrained active site. Structure-activity relationship studies have shown that the substitution pattern on the C-4 phenyl ring is a key determinant of bioactivity. sci-hub.se For instance, the presence of a phenyl group at C-4 was found to be a necessary element for inducing apoptosis in certain cancer cell lines. sci-hub.se This highlights the role of the phenyl group in establishing a specific conformation required for interaction with the cellular machinery of apoptosis.

Effects of Alkyl and Aminoalkyl Chain Length and Branching

The introduction of alkyl and aminoalkyl chains, typically as substituents on the C-7 amino group or attached via a linker, is a common strategy to modulate the bioactivity of coumarin derivatives. The length and branching of these chains are critical variables.

Chain Length: The length of an alkyl or aminoalkyl chain directly influences the lipophilicity of the molecule. In a series of 4-hydroxycoumarin (B602359) derivatives substituted at C-3 with alkyl chains of varying lengths, sub-micromolar activity was observed, indicating a clear dependence on chain length for anticoagulant activity. nih.gov Similarly, in coumarin-piperazine derivatives, the length of the alkyl linker between the coumarin and piperazine (B1678402) moieties was investigated, with a four-carbon chain providing the highest affinity for D2, 5-HT1A, and 5-HT2A receptors. nih.gov

Branching and Position: The position of attachment and any branching in the chain can have a dramatic effect on selectivity and potency. In a study of alkyl-coumarins as potential agents for Alzheimer's disease, MAO-B inhibition was found to be strongly dependent on the branching position of the alkyl chain, with substitution at the C-7 position being the most favorable. nih.gov In another study on the antifungal activity of 4-aminocoumarin (B1268506) derivatives, compounds with a flexible bromo-n-butyl chain at the 7-hydroxy position showed moderate activity, while the introduction of an 8-methyl group significantly enhanced the inhibitory activity of other derivatives, demonstrating the interplay between different substitutions. mdpi.com

The following table summarizes the effect of different side chains on the antifungal activity of 4-aminocoumarin derivatives against A. alternata.

CompoundSubstituent at 7-OHInhibition Rate (%) vs. A. alternata (at 200 µg/mL)Reference
3c4-bromobutyl~30% mdpi.com
3e2-bromo-1-oxohexyl21% mdpi.com
4e (with 8-methyl)2-bromo-1-oxohexyl~40% mdpi.com

Halogenation Impact on Potency and Cellular Permeation

The introduction of halogen atoms (F, Cl, Br, I) onto the coumarin scaffold or its substituents is a powerful strategy in medicinal chemistry to enhance potency and improve pharmacokinetic properties.

Increased Potency and Affinity: Halogenation can significantly enhance biological activity. Halogenated coumarin derivatives have been reported for their potent anti-malarial, protein kinase inhibitor, and MAO-B inhibitor activities. mdpi.com The introduction of halogens can lead to more potent and selective inhibitors. For example, new halogenated 3-phenylcoumarins were developed as potent and selective MAO-B inhibitors. acs.org The formation of halogen bonds—a noncovalent interaction between a halogen atom and a Lewis base—can increase the binding affinity of the compound for its target protein, which is a valuable strategy in designing anticancer drugs. mdpi.com

Improved Cellular Permeation: A key advantage of halogenation is the enhancement of lipophilicity. Increasing the lipophilic character of a molecule often leads to better penetration of cellular lipid membranes. mdpi.com This improved cellular uptake can translate directly to greater efficacy in cell-based assays and in vivo. For instance, the introduction of a chlorine atom as a bioisostere for a hydrogen atom has been shown to not only increase potency but also improve solubility and metabolic stability. mdpi.com

The table below illustrates the potent antiproliferative effect of halogenated coumarin derivatives against the TPC-1 thyroid cancer cell line.

CompoundSubstituentsEffect on TPC-1 cellsReference
2h6,8-dibromoHigh antiproliferative effect, induced apoptosis mdpi.com
2k6,8-diiodoHigh antiproliferative effect, induced apoptosis mdpi.com

Significance of Linker Architectures between the Coumarin Nucleus and Substituents

Linker Composition: The atoms and functional groups comprising the linker can dictate the molecule's properties. In a series of coumarin-artemisinin hybrids, it was found that having an oxygen atom at the C-4 position of the coumarin ring as part of the linker structure enhanced cytotoxic potency. nih.gov In another example, coumarin-chalcone hybrids were synthesized with various side-chains, including morpholinoethoxy linkers, demonstrating how different linker architectures can be explored to optimize activity. nih.gov

Linker Length and Flexibility: The length of the linker determines the distance between the two connected pharmacophores, which must be optimal for simultaneous binding to their respective targets or binding sites. A study on coumarin derivatives with a piperidine (B6355638) ring connected via a linker to the C-7 position found that the length and substitution pattern of the linker were critical for antiviral activity against Ebolavirus. mdpi.com The flexibility of the linker is also crucial, as it allows the molecule to adopt the most favorable conformation for binding. The replacement of a rigid phenyl group with a more flexible benzyl (B1604629) group in a series of anti-HIV agents, however, did not lead to a significant change in activity, indicating that flexibility is not always advantageous and must be tailored to the specific target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective derivatives.

Several QSAR studies have been performed on coumarin derivatives to elucidate the key structural features required for specific biological activities. For instance, a 3D-QSAR model with high predictive power was used to identify five coumarin derivatives with potential anticancer activities. researchgate.net In another study, QSAR models were developed to predict the anti-colon cancer and anti-hepatoma activities of substituted 4-anilino coumarin derivatives, which are structurally very similar to the 7-amino-4-phenyl-2H-chromen-2-one scaffold. These models successfully predicted novel compounds with potent anticancer activity.

Ligand-based methods like Comparative Molecular Field Analysis (CoMFA) have been applied to series of 7-substituted coumarins to understand the structural determinants for MAO-A and MAO-B inhibition. These studies revealed the key physicochemical interactions responsible for inhibitory potency and selectivity, highlighting the importance of steric and electrostatic fields in inhibitor binding. acs.org Such computational models, often combined with molecular docking simulations, provide invaluable insights into the plausible binding modes of inhibitors within enzyme active sites and help rationalize the observed SAR, accelerating the drug discovery process.

Development and Validation of 2D-QSAR Models

Two-dimensional quantitative structure-activity relationship (2D-QSAR) models are mathematical equations that relate the biological activity of a series of compounds to their 2D structural properties, known as molecular descriptors. These descriptors can be categorized as electronic, steric, and lipophilic, among others. The development of a robust 2D-QSAR model involves several key steps: the selection of a training set of molecules with known activities, the calculation of a wide range of molecular descriptors, the selection of the most relevant descriptors, the generation of a mathematical model using statistical methods like multiple linear regression (MLR), and rigorous validation of the model's predictive power.

For coumarin derivatives, 2D-QSAR studies have been instrumental in identifying the structural requirements for various biological activities, including anticancer effects. In a study on a series of coumarin derivatives as inhibitors of cyclin-dependent kinases (CDKs), a 2D-QSAR model was developed to predict their anticancer activity against cell lines such as HepG-2. The model indicated that the inhibitory activity was strongly related to descriptors such as the dipole moment and the number of specific atom types, highlighting the importance of electronic and topological features. researchgate.net

The general equation for a multiple linear regression-based 2D-QSAR model is as follows:

Biological Activity (e.g., pIC50) = c0 + c1D1 + c2D2 + ... + cnDn

Where c0 is a constant, and c1, c2, ..., cn are the coefficients for the respective molecular descriptors (D1, D2, ..., Dn).

The validation of a 2D-QSAR model is critical to ensure its reliability. This is typically achieved through internal validation (e.g., leave-one-out cross-validation, R²cv) and external validation using a separate test set of compounds. The applicability domain of the model is also defined to ensure that predictions are made only for compounds that are structurally similar to those in the training set. researchgate.netsemanticscholar.org

Table 1: Representative 2D Descriptors Used in QSAR Studies of Coumarin Derivatives

Descriptor CategoryExample DescriptorsDescription
Electronic Dipole MomentMeasures the polarity of the molecule.
HOMO/LUMO EnergiesRelate to the molecule's ability to donate or accept electrons.
Topological Wiener IndexDescribes the branching of the molecular skeleton.
Kier & Hall Connectivity IndicesQuantify the degree of branching and complexity of a molecule.
Physicochemical LogPRepresents the lipophilicity or hydrophobicity of the molecule.
Molar RefractivityRelates to the volume of the molecule and its polarizability.

3D-QSAR Models and Pharmacophore Mapping for Activity Prediction

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies provide a more detailed understanding of the SAR by considering the three-dimensional arrangement of atoms in a molecule. These methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the biological activity of a set of compounds with their 3D molecular fields (steric, electrostatic, hydrophobic, etc.).

In the context of coumarin derivatives, 3D-QSAR studies have been successfully applied to design and identify potent inhibitors of various enzymes. For instance, in a study on 7-hydroxycoumarin derivatives as protein kinase CK2 inhibitors, both ligand-based and receptor-based 3D-QSAR models were developed. The resulting contour maps from the CoMSIA model highlighted the regions where steric bulk, positive or negative charges, and hydrophobic or hydrophilic groups would enhance or diminish the inhibitory activity. nih.gov

Pharmacophore mapping is another powerful 3D approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target. A validated pharmacophore model can then be used as a 3D query to screen large chemical databases for novel, structurally diverse compounds with the potential for the desired biological activity.

For example, 3D-pharmacophore models have been generated for 4-phenylcoumarin (B95950) derivatives targeting the hepatitis A virus (HAV) 3C protease. These models typically consist of features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions, providing a clear roadmap for the design of new anti-HAV agents. nih.gov

Table 2: Key Features of a Hypothetical Pharmacophore Model for 7-Amino-4-phenyl-2H-chromen-2-one Derivatives

Pharmacophoric FeatureDescriptionPotential Role in Binding
Hydrogen Bond Acceptor (HBA) An atom or group that can accept a hydrogen bond.The carbonyl oxygen of the chromen-2-one ring is a key HBA.
Hydrogen Bond Donor (HBD) An atom or group that can donate a hydrogen bond.The 7-amino group can act as an HBD.
Aromatic Ring (AR) A planar, cyclic, conjugated system.The phenyl ring at the 4-position and the coumarin core provide hydrophobic and π-π stacking interactions.
Hydrophobic (HY) A nonpolar region of the molecule.The phenyl group and other nonpolar substituents contribute to hydrophobic interactions within the target's active site.

Mechanistic Insights Derived from SAR Analysis (e.g., Identification of Molecular Targets with Specific Active Site Characteristics)

Structure-activity relationship analysis, particularly when combined with computational techniques like molecular docking, provides profound mechanistic insights into how a compound exerts its biological effects. By understanding which structural modifications lead to changes in activity, researchers can infer the nature of the molecular target and the specific interactions that govern binding.

For derivatives of 7-hydroxy-4-phenyl-2H-chromen-2-one, which is structurally related to the 7-amino analogue, studies have identified them as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are tumor-associated enzymes. nih.gov Molecular docking simulations of these compounds into the active site of hCA XII have revealed a non-classical binding mechanism. nih.gov

Unlike typical sulfonamide-based CA inhibitors that coordinate directly with the zinc ion in the active site, these coumarin derivatives are believed to bind at the entrance of the catalytic cleft. nih.gov The key interactions stabilizing the ligand-protein complex can include:

Hydrogen Bonding: The 7-hydroxy group (or in our case, the 7-amino group) and the lactone carbonyl oxygen of the coumarin ring can form crucial hydrogen bonds with amino acid residues in the active site.

Hydrophobic Interactions: The 4-phenyl substituent often orients into a hydrophobic pocket, contributing significantly to the binding affinity.

π-π Stacking: The aromatic rings of the coumarin scaffold and the phenyl substituent can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine within the active site.

These mechanistic insights derived from SAR and molecular modeling are invaluable for the optimization of lead compounds. For instance, knowing the size and nature of a hydrophobic pocket allows for the rational design of substituents on the 4-phenyl ring to maximize favorable interactions and improve potency and selectivity. Similarly, identifying key hydrogen bonding interactions can guide the placement of hydrogen bond donor and acceptor groups on the coumarin scaffold.

Advanced Research Applications of 7 Amino 4 Phenyl 2h Chromen 2 One As a Molecular Scaffold

Fluorescent Probes and Chemosensors in Analytical and Biological Systems

The 7-amino-4-phenyl-2H-chromen-2-one framework is particularly significant in the design of fluorescent probes and chemosensors. These tools are engineered to detect specific ions or molecules (analytes) by producing a measurable change in their fluorescence, such as turning "on" or "off," or shifting in color. The inherent fluorescence of the coumarin (B35378) core, modulated by the amino and phenyl substituents, makes it an excellent starting point for these advanced applications.

Detection of Inorganic Ions (e.g., Metal Ions like Hg²⁺, Ag⁺, Cu²⁺)

The coumarin scaffold, particularly with an amino group at the 7-position, is widely recognized for its utility in creating chemosensors for various metal ions. The electron-donating amino group enhances the fluorescence and provides a site for attaching a specific receptor that can bind to a target metal ion. Upon binding, the photophysical properties of the molecule are altered, leading to a detectable signal.

While numerous coumarin derivatives have been developed for detecting ions like copper (Cu²⁺), mercury (Hg²⁺), and iron (Fe³⁺), specific research detailing the application of the 7-amino-4-phenyl-2H-chromen-2-one scaffold for this purpose is not extensively documented in current literature. mdpi.comiiarjournals.orgbohrium.comfrontiersin.org The general strategy involves incorporating a metal-binding unit (a chelator) into the coumarin structure, which selectively interacts with the target ion, causing a distinct change in fluorescence. frontiersin.org For example, probes based on different coumarin cores have demonstrated the ability to selectively detect Cu²⁺ by fluorescence quenching, where the signal diminishes upon ion binding. mdpi.comiiarjournals.org However, probes built explicitly upon the 7-amino-4-phenyl backbone for inorganic ion detection remain a more specialized area of investigation.

Sensing of Biologically Relevant Analytes (e.g., Thiols, Amino Acids, Hydrogen Peroxide, Nitroreductase, Selenols)

The 7-amino-4-phenyl-2H-chromen-2-one scaffold has been successfully employed to create probes for biologically important molecules. A key example is its use in developing fluorescent probes for analyzing fructose (B13574) transport, a process mediated by the GLUT5 transporter protein.

In one study, 7-amino-4-phenyl-2H-chromen-2-one (referred to as Cou4 ) was synthesized and used as the core fluorophore. aip.org The synthesis was achieved through a reaction involving (3-hydroxyphenyl)carbamic acid ethyl ester and ethyl benzoylacetate. aip.org This coumarin was then chemically linked to a mannose sugar unit, creating the fluorescent probe ManCou4 . This probe was designed to investigate competitive binding at the fructose transporter. The fluorescence of the coumarin scaffold allows researchers to monitor the probe's interaction with the transporter, providing insights into the mechanisms of sugar transport. aip.org While this specific example focuses on a sugar derivative, the underlying principle demonstrates the utility of the 7-amino-4-phenyl-2H-chromen-2-one scaffold for creating probes to study a variety of biological analytes. google.combohrium.com

Interactive Table: Probe Based on 7-Amino-4-phenyl-2H-chromen-2-one

Probe Name Target Analyte/System Base Scaffold Key Feature
ManCou4 Fructose Transport (GLUT5) 7-Amino-4-phenyl-2H-chromen-2-one Mannose unit conjugated to the coumarin for biological targeting.

pH-Sensitive Probes for Biological Environments

The fluorescence of 7-aminocoumarin (B16596) derivatives is often sensitive to pH changes, a property that is exploited to create probes for monitoring acidity in biological environments like lysosomes. researchgate.net The amino group can be protonated in acidic conditions, which alters the intramolecular charge transfer (ICT) characteristics of the molecule and, consequently, its fluorescence emission. nih.gov This can lead to a "turn-on" response or a ratiometric shift in fluorescence, allowing for quantitative pH measurement. nih.gov

Although the 7-aminocoumarin class is well-suited for developing pH probes, published studies focusing specifically on derivatives of the 7-amino-4-phenyl-2H-chromen-2-one scaffold for pH sensing are not widely available in the reviewed scientific literature.

Probes for Microenvironment Polarity and Viscosity

The fluorescence of many coumarin derivatives is highly sensitive to the polarity and viscosity of their immediate surroundings. researchgate.net This solvatochromism arises from changes in the excited state of the fluorophore, which can be stabilized differently by solvents of varying polarity, leading to shifts in the emission wavelength. This property allows these compounds to be used as probes to map the polarity of microenvironments, such as the interior of protein binding sites or cellular membranes. researchgate.net Similarly, molecules designed to have their fluorescence hindered by free rotation can act as viscosity sensors, as their emission increases in more viscous environments where rotation is restricted.

While the general class of 7-aminocoumarins is known for its sensitivity to solvent polarity, specific research detailing the use of 7-amino-4-phenyl-2H-chromen-2-one as a probe for microenvironment polarity or viscosity is limited in the available literature.

Real-Time Water Content Sensors in Non-Aqueous Media

Fluorescent chemosensors based on coumarin derivatives have been developed for the real-time detection of low levels of water in organic solvents. These sensors are important for quality control in industries where anhydrous conditions are critical. The sensing mechanism often relies on a chemical reaction with water that alters the fluorescence of the probe. While this is an established application for certain coumarin structures, there are no prominent, specific examples in the scientific literature of 7-amino-4-phenyl-2H-chromen-2-one being used as the foundational scaffold for this purpose.

Design of Subcellular Organelle-Targeted Fluorescent Probes

Targeting fluorescent probes to specific organelles within a cell is crucial for understanding cellular processes and disease states. bohrium.com The design of such probes typically involves attaching a targeting group to a fluorophore scaffold.

The 7-amino-4-phenyl-2H-chromen-2-one scaffold has been utilized in this context. As described previously (Section 7.1.2), the probe ManCou4 was created by conjugating a mannose unit to the 7-amino-4-phenylcoumarin core. aip.org This design leverages the specific interactions between the sugar moiety and cell surface transporters (like GLUT5) to direct the probe to the cell membrane and study transport processes. This work serves as an example of how the 7-amino-4-phenyl-2H-chromen-2-one scaffold can be functionalized to create probes that interact with specific biological structures at a subcellular level. aip.org

Photoreleasable Compounds and Caged Neurotransmitters (e.g., Caged GABA) for Optogenetic and Neurobiological Studies

The coumarin scaffold is central to the design of "caged compounds," which are molecules that can release a biologically active substance upon photolysis. This technique allows for the precise spatial and temporal control of drug delivery, a critical tool in optogenetics and neurobiological research. The 7-amino-coumarin framework is particularly useful for caging neurotransmitters like γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. researchgate.netacs.org

The principle involves chemically modifying the neurotransmitter with a photolabile coumarin-based protecting group. This "caged" version is biologically inactive until it is exposed to light of a specific wavelength. The light absorption triggers a photochemical reaction that cleaves the bond holding the cage to the neurotransmitter, releasing the active molecule in a controlled manner. nih.gov

Derivatives of 7-aminocoumarin are highly suitable for these applications due to their favorable photophysical properties. For instance, researchers have synthesized photolabile 7-diethylaminocoumarin (DEAC) derivatives of GABA that efficiently release the neurotransmitter. acs.orgnih.govnih.gov A notable development is the DEAC450 caging chromophore, which has a vinyl acrylate (B77674) substituent at the 3-position. acs.orgnih.gov This modification shifts the absorption maximum to around 450 nm, allowing for photolysis with visible light, which is less damaging to biological tissues than UV light. nih.gov DEAC450-caged GABA is stable in physiological buffer, highly soluble, and releases GABA with a high quantum yield of 0.39. acs.orgnih.govnih.gov

The 4-phenyl substitution on the coumarin ring can further modulate the photophysical properties, influencing the absorption wavelength and photorelease efficiency. The ability to fine-tune these properties is crucial for developing caged compounds for specific experimental needs, such as two-photon uncaging, which allows for even greater spatial resolution. nih.govnih.gov For example, DEAC450-caged GABA can be effectively released using two-photon excitation at 900 nm with a spatial resolution of approximately 3 μm. acs.orgnih.gov These caged compounds are invaluable for transient kinetic measurements of neurotransmitter receptors on cell surfaces and for studying the function of neuronal circuits. researchgate.netnih.gov

Table 1: Properties of a Representative Coumarin-Based Caged GABA Compound

PropertyValue/DescriptionSource(s)
Caging ChromophoreDEAC450 (7-diethylaminocoumarin derivative) acs.org, nih.gov, nih.gov
Caged Moleculeγ-aminobutyric acid (GABA) acs.org, nih.gov, nih.gov
Excitation Maximum (1-Photon)~450 nm nih.gov
Excitation Wavelength (2-Photon)900 nm acs.org, nih.gov
Photolysis Quantum Yield0.39 acs.org, nih.gov, nih.gov
Key FeaturesHigh solubility and stability in physiological buffer. acs.org
ApplicationWavelength-selective, two-color interrogation of neuronal signaling with subcellular resolution. nih.gov, nih.gov

Applications in Photonic Materials and Laser Dye Development

Coumarin derivatives are a significant class of organic dyes used in dye lasers, which are prized for their tunability, allowing the generation of coherent light over a range of wavelengths. nih.govresearchgate.net The 7-amino-2H-chromen-2-one structure is a foundational element for many efficient laser dyes that operate in the blue-green region of the visible spectrum. rsc.orggoogle.com

The exceptional fluorescence efficiency of these compounds is key to their function as laser dyes. nih.govlongdom.org The photophysical properties, including absorption and fluorescence spectra, are highly dependent on the nature and position of substituents on the coumarin ring. longdom.org The 7-amino group, or a substituted amino group like diethylamino, acts as a powerful electron-donating group, which is crucial for the dye's performance. google.combath.ac.uk This substituent enhances the intramolecular charge transfer (ICT) upon excitation, a process fundamental to the strong fluorescence observed in these molecules. bath.ac.uk

The substituent at the 4-position also plays a critical role. While many early coumarin dyes utilized a methyl group at this position, the introduction of a phenyl group can significantly influence the dye's properties. google.com The phenyl ring can extend the π-conjugated system of the molecule, which generally leads to a red-shift (a shift to longer wavelengths) in both the absorption and lasing wavelengths. bath.ac.uk The stability of the dye is another critical factor. Research has shown that substituents at the 3 and 4-positions can be added to increase the photochemical stability of 7-aminocoumarins. google.com

Table 2: Influence of Substituents on Coumarin Laser Dye Properties

Substituent PositionType of GroupEffect on PropertiesSource(s)
7Electron-Donating (e.g., -NH₂, -N(C₂H₅)₂)Enhances fluorescence efficiency; crucial for blue-green lasing. bath.ac.uk, google.com
3 or 4Electron-Withdrawing or π-Conjugated (e.g., -CF₃, -Phenyl)Red-shifts absorption and lasing wavelengths; can improve photochemical stability. bath.ac.uk, google.com
General PrincipleIntramolecular Charge Transfer (ICT)The alignment of substituents with the ICT direction leads to larger spectral shifts and higher molar extinction coefficients. bath.ac.uk

Exploration in Organic Nonlinear Optical Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from a laser. This property is the basis for technologies like frequency conversion (e.g., second-harmonic generation) and optical switching. berkeley.educsic.es Organic molecules with extensive conjugated π-electron systems and significant intramolecular charge transfer (ICT) characteristics are promising candidates for NLO materials. researchgate.net

The 7-amino-4-phenyl-2H-chromen-2-one scaffold fits this profile well. The coumarin ring system, substituted with an electron-donating group (the 7-amino group) and an electron-accepting moiety, creates a strong D-π-A structure. researchgate.netbohrium.com This arrangement facilitates a large change in dipole moment between the ground and excited states, which is a key contributor to the molecule's nonlinear optical response, characterized by molecular hyperpolarizabilities. mdpi.com

The 4-phenyl group enhances the NLO properties by extending the π-conjugation of the system, which allows for more efficient electron delocalization across the molecule. researchgate.net This extended conjugation, coupled with the strong donor-acceptor character, can lead to large third-order NLO responses. researchgate.netbohrium.com The Z-scan technique is a common experimental method used to measure the sign and magnitude of nonlinear absorption and refraction. bohrium.comnih.gov Studies on similar coumarin derivatives have demonstrated significant NLO effects, such as reverse saturable absorption, which is an important characteristic for optical limiting applications. nih.govuou.ac.in Optical limiters are devices that transmit light at low intensities but block it at high intensities, protecting sensitive optical sensors and the human eye from laser damage.

Research into coumarin derivatives has shown that strategic modifications to the molecular structure can yield materials with high third-order NLO susceptibility. researchgate.net For example, incorporating a triazacyclopentafluorene group at the 3-position of coumarin molecules resulted in dyes with excellent NLO properties. researchgate.net The investigation of chromene derivatives continues to be an active area of research, with computational (DFT) and experimental studies working in tandem to design and characterize new materials with enhanced NLO features for photonic and optoelectronic applications. researchgate.netnih.gov

Table 3: Nonlinear Optical (NLO) Properties of Coumarin Derivatives

NLO PropertyDescriptionRelevance of 7-Amino-4-Phenyl-2H-chromen-2-oneSource(s)
Second-Harmonic Generation (SHG) A second-order NLO effect where two photons of the same frequency are combined to generate a new photon with twice the frequency. Requires non-centrosymmetric materials.The molecular structure can be engineered to crystallize in non-centrosymmetric space groups, enabling SHG. rsc.org, csic.es
Third-Order NLO Susceptibility (χ⁽³⁾) Describes effects like third-harmonic generation, two-photon absorption, and the optical Kerr effect.The D-π-A structure with the 7-amino donor and extended π-system from the 4-phenyl group leads to a large third-order response. researchgate.net, bohrium.com
Two-Photon Absorption (TPA) A process where a molecule absorbs two photons simultaneously. The absorption coefficient is dependent on the intensity of the incident light.The extended π-conjugation in the molecule enhances TPA, a property useful for optical limiting and 3D microfabrication. nih.gov, uou.ac.in
Optical Limiting The phenomenon where the transmittance of a material decreases with increasing input laser intensity.Compounds exhibiting reverse saturable absorption due to strong excited-state absorption are effective optical limiters. nih.gov, bohrium.com

Future Perspectives and Emerging Research Directions for 7 Amino 4 Phenyl 2h Chromen 2 One

Development of Novel and Sustainable Synthetic Methodologies

Recent advancements include the use of eco-friendly catalysts and solvent-free reaction conditions. For instance, one-pot, four-component synthesis using L-proline as a catalyst in ethanol (B145695) has been developed for creating novel chromene derivatives. bohrium.com Another approach utilizes chitosan-grafted poly(vinylpyridine) as an eco-friendly catalyst for the synthesis of 3-heteroaryl-coumarins under ultrasonic irradiation. researchgate.net The exploration of mechanochemical methods, which use mechanical force to drive chemical reactions, also presents a promising avenue for the solvent-free synthesis of coumarin (B35378) derivatives. researchgate.net These green synthetic strategies are not only environmentally responsible but also often lead to higher purity products with less need for extensive purification. bohrium.com

Comprehensive Elucidation of Undiscovered Biological Targets and Deeper Mechanistic Pathways

While the anticancer and anti-inflammatory properties of some coumarin derivatives are recognized, a vast landscape of potential biological targets remains to be explored. nih.govmdpi.com Future research will focus on identifying novel protein interactions and elucidating the intricate mechanistic pathways through which 7-Amino-4-phenyl-2H-chromen-2-one and its derivatives exert their effects.

For example, certain coumarin derivatives have been shown to inhibit tumor cell proliferation by targeting tubulin polymerization and inducing cell cycle arrest. nih.gov Others act as inhibitors of key enzymes like carbonic anhydrases, which are implicated in tumor growth. nih.gov The ability of coumarins to modulate various signaling pathways, such as the PI3K/AKT pathway, highlights their potential as multi-target therapeutic agents. nih.gov A deeper understanding of these mechanisms will be crucial for designing more potent and selective drugs.

Integration of Advanced Computational Approaches for Predictive Design and Optimization

The integration of computational tools is set to revolutionize the design and optimization of 7-Amino-4-phenyl-2H-chromen-2-one derivatives. Molecular docking and other computational methods are already being used to predict the binding affinities of coumarin compounds with various biological targets. nih.govnih.gov These in silico approaches allow researchers to screen large libraries of virtual compounds and prioritize those with the highest potential for biological activity, thereby saving significant time and resources in the drug discovery process.

For instance, molecular docking studies have been instrumental in understanding the interaction of coumarin derivatives with enzymes like p38 MAP kinase and peptidyl arginine deiminase type 4, which are involved in pain and inflammation. nih.gov By analyzing the binding modes and interactions at the molecular level, scientists can rationally design new derivatives with improved potency and selectivity. nih.gov The use of electronic structure calculations further aids in understanding the properties of these molecules. nih.gov

Rational Design of Highly Selective and Sensitive Fluorescent Probes and Sensors

The inherent fluorescence of the coumarin scaffold makes 7-Amino-4-phenyl-2H-chromen-2-one a promising candidate for the development of fluorescent probes and sensors. researchgate.netaip.org These tools are invaluable for detecting and imaging biologically important analytes, such as metal ions, reactive oxygen species, and enzymes, with high sensitivity and selectivity. aip.orgnih.gov

Future research in this area will focus on the rational design of probes that exhibit a "turn-on" fluorescence response, where the fluorescence is significantly enhanced upon binding to the target analyte. mdpi.com This can be achieved through various mechanisms, including photo-induced electron transfer (PET), intramolecular charge transfer (ICT), and Förster resonance energy transfer (FRET). researchgate.net The development of coumarin-based probes for detecting low levels of water in organic solvents and for sensing specific metal ions like Cu2+ and Zn2+ has already been demonstrated. nih.govmdpi.combohrium.com The goal is to create probes with even higher selectivity and sensitivity for real-time monitoring in complex biological systems.

Exploration of New Therapeutic Avenues beyond Current Scope

The therapeutic potential of coumarin derivatives extends far beyond their currently established applications. nih.gov While research has focused on their anticancer and anti-inflammatory effects, emerging evidence suggests their utility in a broader range of diseases. nih.govmdpi.com

Neurodegenerative diseases, for example, represent a promising new frontier for coumarin-based therapies. nih.gov Studies have shown that certain derivatives can act as neuroprotective agents by targeting pathways involved in oxidative stress, neuroinflammation, and protein aggregation. nih.gov Additionally, the hybridization of the coumarin scaffold with other pharmacologically active molecules, such as azole compounds or artemisinin, is a strategy being explored to develop novel therapeutic agents with enhanced efficacy and reduced side effects for a variety of conditions. rsc.orgresearchgate.net

Synergistic Research with Nanotechnology for Enhanced Delivery and Application Platforms

The convergence of nanotechnology with coumarin chemistry opens up exciting possibilities for enhancing the delivery and application of 7-Amino-4-phenyl-2H-chromen-2-one and its derivatives. nih.gov Nanoencapsulation, for instance, can improve the solubility, stability, and bioavailability of these compounds, leading to more effective therapeutic outcomes. nih.gov

Nanoparticles can be engineered to target specific cells or tissues, thereby minimizing off-target effects and improving the therapeutic index of the encapsulated drug. For example, the development of a 4-(Phenylselanyl)-2H-chromen-2-one-loaded nanocapsule suspension has shown promise in pain management. nih.gov Furthermore, the integration of coumarin derivatives into nanocarrier systems for targeted drug delivery, such as for glioblastoma therapy, is an active area of research. acs.org This synergistic approach holds the potential to overcome many of the challenges associated with conventional drug delivery and unlock the full therapeutic potential of this versatile class of compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Amino-4-phenyl-2H-chromen-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Pechmann condensation, where substituted phenols react with β-keto esters under acidic conditions. For example, cyclization of 4-phenyl-7-nitro-2H-chromen-2-one followed by nitro-group reduction yields the amino derivative . Key factors include acid catalyst choice (e.g., sulfuric acid vs. Lewis acids) and temperature control to minimize side reactions like over-oxidation. Yields range from 50–75% depending on substituent steric effects and solvent polarity .

Q. Which spectroscopic techniques are most effective for structural characterization of 7-Amino-4-phenyl-2H-chromen-2-one?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns. The amino group (~6.0 ppm in 1H^1H-NMR) and phenyl protons (7.2–7.8 ppm) are diagnostic .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., C=O at ~1.21 Å, C–N at ~1.35 Å). SHELXL refinement is standard for small-molecule structures .
  • MS : ESI-MS in positive ion mode typically shows [M+H]+^+ peaks at m/z 264.1 .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM .
  • Fluorescence Screening : Evaluate Stokes shift and quantum yield in solvents (e.g., λex_{ex}=350 nm, λem_{em}=450 nm) for potential use as a probe .
  • Enzyme Inhibition : Kinase or protease inhibition assays with ATP/NADPH-coupled detection .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yields by 15–20% for sterically hindered derivatives .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amino group during cyclization to prevent side reactions .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates .

Q. How to resolve contradictions in fluorescence data across different solvent systems?

  • Methodological Answer :

  • Solvatochromism Analysis : Plot emission maxima vs. solvent polarity index (ET30). A linear correlation suggests intramolecular charge transfer (ICT) .
  • pH Titration : Protonation of the amino group at acidic pH quenches fluorescence; use buffered solutions (pH 7–8) for consistent data .
  • TD-DFT Calculations : Validate experimental Stokes shifts by modeling excited-state transitions (e.g., B3LYP/6-31G* level) .

Q. What crystallographic strategies address disorder in 7-Amino-4-phenyl-2H-chromen-2-one structures?

  • Methodological Answer :

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for pseudo-merohedral twinning .
  • Disordered Solvent Masking : SQUEEZE in PLATON removes electron density from unresolved solvent molecules .
  • High-Resolution Data : Collect at low temperature (100 K) to reduce thermal motion artifacts .

Q. How to design enzyme inhibitors using this scaffold?

  • Methodological Answer :

  • Docking Studies : Align the chromen-2-one core with ATP-binding pockets (e.g., PI3Kγ) using AutoDock Vina. The phenyl group occupies hydrophobic pockets .
  • SAR Analysis : Introduce electron-withdrawing groups (e.g., –Cl at position 6) to enhance binding affinity by 3–5 fold .
  • In Vitro Validation : Use fluorescence polarization to measure IC50_{50} values against target enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.